Product packaging for Indium oxide (InO)(Cat. No.:CAS No. 12136-26-4)

Indium oxide (InO)

Cat. No.: B1144093
CAS No.: 12136-26-4
M. Wt: 130.817 g/mol
InChI Key: NQBRDZOHGALQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Advanced Materials Science and Engineering

Indium oxide is a wide-bandgap semiconductor, typically with a bandgap of around 3.6 to 3.75 eV, which accounts for its transparency to visible light. mdpi.comajbasweb.com This property, coupled with its notable electrical conductivity, positions it as a leading transparent conducting oxide (TCO). tuwien.at The ability to transmit light while conducting electricity is a rare and valuable characteristic, making indium oxide and its doped variants, such as indium tin oxide (ITO), indispensable in numerous applications. tuwien.atwikipedia.org These materials are integral to the fabrication of flat-panel displays, solar cells, smart windows, and organic light-emitting diodes (OLEDs). tuwien.atwikipedia.org

The significance of indium oxide extends beyond its use as a TCO. Its surface properties make it an effective material for gas sensors, capable of detecting various gases at low concentrations. mdpi.com Furthermore, recent studies have explored its catalytic activity, particularly in reactions like CO₂ reduction, opening new avenues for its application in sustainable technologies. tuwien.at The versatility of indium oxide, from its use in nanoscale electronics to large-area coatings, underscores its importance in the ongoing development of advanced materials.

Scope of Current Academic Investigation

Current academic research on indium oxide is multifaceted, exploring new synthesis methods, enhancing its material properties, and discovering novel applications. A significant area of investigation is the development of alternative, cost-effective, and environmentally friendly synthesis techniques to replace the expensive and energy-intensive physical vapor deposition methods traditionally used. wikipedia.org Researchers are actively exploring methods like sol-gel processing and hydrothermal synthesis to produce indium oxide nanostructures with controlled morphologies and enhanced properties. mdpi.comtandfonline.com

Another major focus of contemporary research is the improvement of indium oxide's electrical and optical properties through doping with various elements. While tin is the most common dopant, studies are investigating the effects of other elements, such as molybdenum and chromium, to achieve even higher conductivity and mobility. wikipedia.orgwikipedia.org Additionally, the development of p-type indium oxide remains a significant challenge and an active area of research, as it would enable the fabrication of transparent p-n junctions and expand the material's use in transparent electronics. The exploration of indium oxide's potential in spintronics and as a catalyst for various chemical reactions also represents a burgeoning field of academic inquiry. tuwien.atwikipedia.org

Properties

CAS No.

12136-26-4

Molecular Formula

InO

Molecular Weight

130.817 g/mol

IUPAC Name

oxoindium

InChI

InChI=1S/In.O

InChI Key

NQBRDZOHGALQCB-UHFFFAOYSA-N

Origin of Product

United States

Synthesis and Fabrication Methodologies for Indium Oxide

Bulk Material Synthesis Techniques

Bulk synthesis methods are designed to produce indium oxide in powder or ceramic form, often as a precursor for creating larger targets for deposition processes or for applications where bulk material is required.

High-Temperature Solid-State Reactions

High-temperature solid-state reaction is a conventional and widely used method for synthesizing polycrystalline indium oxide powders. This technique involves the intimate mixing of precursor powders, followed by calcination at elevated temperatures to induce a chemical reaction and diffusion in the solid state, leading to the formation of the desired oxide.

The process typically begins with precursor powders such as indium oxide (In₂O₃) and, if doping is desired, other metal oxides like tin oxide (SnO₂), magnesium oxide (MgO), or antimony oxide (Sb₂O₅). researchgate.netdergipark.org.trnii.ac.jp These powders are mechanically mixed to ensure homogeneity. The mixture is then subjected to high temperatures, often exceeding 1000°C, for extended periods. nii.ac.jp For instance, studies have utilized temperatures of 1250°C and 1350°C to synthesize co-substituted In₂O₃. researchgate.netdergipark.org.tr The reaction time and temperature are critical parameters that influence the crystallinity, grain size, and phase purity of the final product. sibran.ru Microwave heating has been explored as an alternative to conventional furnace heating to accelerate the solid-phase reaction, potentially reducing the required reaction time significantly. nii.ac.jp Another variation involves a three-stage process of mechanical milling of precursors like indium sulfate (B86663) (In₂(SO₄)₃) and sodium carbonate (Na₂CO₃), followed by heat treatment and washing to produce nanoparticulate In₂O₃ powder. researchgate.net

Parameter Description Source
Precursors Indium oxide (In₂O₃), Tin oxide (SnO₂), Indium sulfate (In₂(SO₄)₃), Sodium carbonate (Na₂CO₃) dergipark.org.trnii.ac.jpresearchgate.net
Reaction Temperature Typically 1250°C - 1400°C or higher. researchgate.netdergipark.org.trnii.ac.jp
Heating Method Conventional furnace heating or microwave heating. nii.ac.jp
Product Form Polycrystalline powder, pellets, or ceramics. researchgate.netdergipark.org.tr

Plasma-Assisted Synthesis (e.g., Low-Current Discharge Plasma)

Plasma-assisted synthesis offers a high-energy environment for the rapid production of indium oxide powders. This method utilizes the high temperatures and reactive species present in a plasma to vaporize precursors and facilitate the formation of oxide nanoparticles. mdpi.com

One approach is plasma-assisted chemical vapor synthesis, where precursors like indium nitrate (B79036) are injected into a thermal plasma flame. researchgate.net The intense heat of the plasma vaporizes the precursors, leading to vapor-phase reactions and subsequent rapid quenching to form nanosized indium oxide particles. mdpi.comresearchgate.net The characteristics of the resulting powder, such as grain size, can be controlled by adjusting plasma parameters like torch power and gas flow rate. researchgate.net

Another technique involves using a low-current discharge plasma at atmospheric pressure. researchgate.net In this method, a pulsed electrical discharge is created in a gas flow (e.g., argon or helium), causing thermal erosion of an indium-containing electrode. The eroded material reacts with residual oxygen in the system to form non-stoichiometric indium oxide nanoparticles with a nanocrystalline structure. researchgate.net A variation known as plasma-assisted electrolytic synthesis has also been reported, where plasma discharges on the surface of an indium alloy anode in an electrolyte lead to the formation of indium hydroxide (B78521) (In(OH)₃) nanostructures, which are subsequently converted to In₂O₃ via thermal transformation. rsc.orgrsc.org

Synthesis Method Precursors/Source Plasma Type Key Process Product Source
Plasma-Assisted Chemical Vapor Synthesis Indium nitrate, Tin nitrateThermal plasmaVaporization of precursors in plasma flame, vapor-phase reaction, and quenching.Nanosized powder mdpi.comresearchgate.net
Low-Current Discharge Plasma Indium metal electrodeNon-arc pulsed dischargeThermal erosion of the cathode in a rare gas flow.Nanocrystalline powder (13-16 nm) researchgate.net
Plasma-Assisted Electrolytic Synthesis In/Sn alloy anodeLiquid-phase plasmaPlasma discharge on anode surface in an electrolyte to form hydroxides, followed by thermal annealing.In₂O₃ nanocubes rsc.orgrsc.org

Nanostructure and Thin Film Fabrication Strategies

The fabrication of indium oxide as nanostructures or thin films is essential for its application in modern electronic and optoelectronic devices. Solution-based approaches are particularly versatile for these purposes.

Solution-Based Approaches

Solution-based methods involve the chemical transformation of molecular precursors in a liquid medium to form solid-state materials. These techniques are often low-cost, scalable, and offer excellent control over the product's morphology and properties.

The sol-gel process is a versatile wet-chemical technique used to produce indium oxide nanoparticles and thin films from a chemical solution, or "sol," which acts as a precursor for an integrated network, or "gel," of discrete particles or network polymers. The process typically involves the hydrolysis and polycondensation of metal-organic or metal-inorganic precursors.

For In₂O₃ synthesis, precursors such as indium acetate (B1210297) (In(CH₃COO)₃), indium chloride (InCl₃), or indium nitrate (In(NO₃)₃) are dissolved in a suitable solvent, often an alcohol like ethanol (B145695) or diethylene glycol. atlantis-press.comscielo.brtandfonline.comaip.org The solution undergoes a series of reactions to form a colloidal suspension (sol). This sol can then be used to produce powders or deposited onto a substrate to form a film, for example, by spin-coating. aip.orgacs.org A subsequent heat treatment (drying and annealing) is crucial to remove residual organic compounds and crystallize the amorphous gel into the desired indium oxide phase. atlantis-press.com For instance, a process might involve heating an indium acetate solution, adding nitric acid, and then drying and annealing the resulting mixture at temperatures between 400°C and 500°C to obtain fine In₂O₃ powder. atlantis-press.com The properties of the final material can be tuned by controlling parameters like precursor concentration, pH, and annealing temperature. jst.go.jp

Parameter Details Example Source
Precursors Metal-organic or metal-inorganic saltsIndium acetate, Indium nitrate, Indium chloride atlantis-press.comtandfonline.comaip.org
Solvents Alcohols, glycolsEthanol, Diethylene glycol atlantis-press.comscielo.brtandfonline.com
Process Steps Dissolution, gelation, deposition (e.g., spin-coating), drying, annealingA solution of In(CH₃COO)₃ in diethylene glycol is heated, followed by drying at 400°C and annealing at 500°C. atlantis-press.com
Final Product Nanoparticles, Thin filmsYellow fine powder of In₂O₃ nanoparticles. atlantis-press.com

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly effective for producing well-defined, crystalline nanostructures of indium oxide. The reactions are carried out in a sealed, heated pressure vessel called an autoclave.

In a typical synthesis, an indium salt such as indium nitrate (In(NO₃)₃·4H₂O) or indium chloride is dissolved in a solvent, which can be water or an alcohol like ethanol. mdpi.comajbasweb.comtheiet.org A precipitating or structure-directing agent, such as urea (B33335) (NH₂(CO)NH₂), is often added to the solution. mdpi.comajbasweb.com The mixture is then sealed in a Teflon-lined autoclave and heated to a specific temperature, for example, 160°C or 180°C, for several hours. mdpi.comajbasweb.com During this process, the precursors decompose and react to form an intermediate, often indium hydroxide (In(OH)₃), which precipitates from the solution. ajbasweb.com This intermediate is then separated, washed, and calcined at a higher temperature (e.g., 500-700°C) to yield crystalline In₂O₃ nanostructures. ajbasweb.comtheiet.org The morphology of the final product, such as nanorods, nanocubes, or more complex flower-like structures, can be controlled by adjusting reaction parameters like the solvent type, temperature, reaction time, and the ratio of raw materials. mdpi.comtheiet.org

Parameter Details Example Source
Precursors Indium salts, ureaIndium nitrate (In(NO₃)₃), Urea mdpi.comajbasweb.com
Solvent Water, EthanolDistilled water mdpi.comajbasweb.com
Reaction Vessel Teflon-lined autoclave100 mL Teflon autoclave mdpi.com
Reaction Conditions 160°C - 180°C for 3-24 hours160°C for 3 hours mdpi.com
Post-Treatment Centrifugation, washing, drying, and calcination (e.g., at 500°C)Washing with water, drying at 90°C, and subsequent calcination. mdpi.comajbasweb.com
Product Morphology Nanocubes, nanorods, nanomaces, nanorod-flowersAgglomerates of rectangular nanoparticles or nearly spherical nanoparticles. mdpi.comtheiet.org
Sonochemical Techniques

Vapor-Phase and Physical Deposition Techniques

These techniques involve the deposition of material from the vapor phase onto a substrate and are often used to create high-quality, uniform thin films.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. CVD offers the advantage of producing high-quality, uniform films over large areas. aip.org

For indium oxide, various precursors can be used, including indium alkoxide complexes and indium acetate. rsc.orgscispace.com The deposition is typically carried out at elevated temperatures, for example, in the range of 350-550°C. aip.orgrsc.org Oxygen is often used as a reactant gas. rsc.org By using specific precursors, such as fluorine-containing indium compounds, fluorine-doped indium oxide films with low resistivity can be produced. aip.orgrsc.org The morphology of the deposited film can be controlled by adjusting the reaction time, leading to structures like flower-like microstructures. scientific.net Aerosol-assisted CVD (AACVD) is a variation where the precursor is delivered to the reaction chamber as an aerosol, which has been used to produce In₂O₃ films from trimethylindium (B1585567) and donor-functionalized alcohols at 550°C. acs.org

PrecursorDeposition Temperature (°C)Resulting Film PropertiesSource
In[OCMe(CF₃)₂]₃(H₂N-t-Bu) and O₂400 - 550Polycrystalline, fluorine-doped rsc.org
[C₇H₁₅COO]₂In[H(CF₂)₂COO]350 - 450Polycrystalline, fluorine-doped, low resistivity aip.org
Indium acetate and tin diacetate300Polycrystalline, high transmittance scispace.com
Me₃In and donor-functionalized alcohols (AACVD)550- acs.org

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique used to grow high-quality, single-crystal thin films (epitaxy). The process takes place in an ultra-high vacuum environment where beams of atoms or molecules are effused from sources and impinge upon a heated substrate. This allows for precise control over the film thickness and composition at the atomic level.

In the growth of indium oxide thin films by MBE, elemental indium is evaporated from an effusion cell, and activated oxygen is supplied from a plasma source. aip.org The substrate, often yttria-stabilized zirconia (YSZ), is heated to a high temperature, typically around 650°C. researchgate.net The growth kinetics are influenced by the indium flux, the ratio of indium to oxygen flux, and the growth temperature. aip.org A variant of MBE, known as suboxide MBE (S-MBE), has been developed to grow epitaxial In₂O₃ with exceptional crystal quality at lower temperatures (below 450°C). researchgate.netparadim.org This method utilizes an In₂O beam, which is kinetically favorable for growth. researchgate.net The surface morphology of the films can be controlled by the growth conditions; for instance, using indium-rich conditions can lead to smoother (001)-oriented films by acting as an auto-surfactant. aip.org

MethodSubstrateGrowth Temperature (°C)Key FeatureSource
Plasma-Assisted MBEYttria-stabilized zirconia (YSZ)~650High-quality heteroepitaxial growth aip.orgresearchgate.net
Suboxide MBE (S-MBE)-< 450Unmatched crystal quality at lower temperatures researchgate.netparadim.org
Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the synthesis of indium oxide (In₂O₃) films with high conformity and precise thickness control at the atomic level. This method is based on sequential, self-limiting surface reactions. In a typical ALD process for In₂O₃, a precursor containing indium and a separate oxygen source are alternately pulsed into a reaction chamber.

A variety of indium precursors have been utilized, including organometallic compounds like trimethylindium (TMIn) and cyclopentadienyl (B1206354) indium (InCp), as well as inorganic precursors like indium chloride. The choice of oxygen source is also critical and can include water (H₂O), molecular oxygen (O₂), ozone (O₃), or oxygen plasma. acs.orgresearchgate.net For instance, studies have shown that using a combination of H₂O and O₂ as co-reactants with InCp can facilitate sustained In₂O₃ growth, where H₂O helps in ligand removal and O₂ oxidizes the indium. acs.org Similarly, the use of ozone (O₃) has been found to be effective for viable In₂O₃ growth with TMIn, where other oxygen sources like O₂, H₂O, and hydrogen peroxide proved less efficient. researchgate.net

The deposition temperature is a crucial parameter that influences the properties of the resulting film. For example, using InCp with H₂O and O₂, amorphous films are deposited at lower temperatures, while crystalline films form above approximately 140 °C. acs.org Within a temperature range of 100–200 °C, the TMIn/O₃ process yields a nearly constant growth rate of about 0.46 Å/cycle. researchgate.net

Plasma-enhanced ALD (PEALD) is a variation of the technique that utilizes plasma to enhance the reactivity of the precursors, often allowing for lower deposition temperatures. beilstein-journals.org This can be particularly advantageous for applications involving temperature-sensitive substrates.

The properties of ALD-grown In₂O₃ films, such as resistivity and carrier concentration, can be tailored by controlling the deposition parameters. For example, films grown using the TMIn/O₃ process have demonstrated resistivities as low as 3.2 × 10⁻³ Ω·cm and carrier concentrations as high as 7.0 × 10¹⁹ cm⁻³. researchgate.net The high uniformity in thickness and electrical properties over large areas is a significant advantage of the ALD technique. acs.orgresearchgate.net

Table 1: Atomic Layer Deposition Parameters for Indium Oxide

Indium Precursor Oxygen Source Deposition Temperature (°C) Growth Rate (Å/cycle) Resulting Film Properties
Cyclopentadienyl indium (InCp) H₂O and O₂ 100–250 1.0–1.6 Amorphous below 140 °C, crystalline above. acs.org
Trimethylindium (TMIn) Ozone (O₃) 100–200 ~0.46 Resistivity as low as 3.2 × 10⁻³ Ω·cm. researchgate.net
Indium(III) acetylacetonate (B107027) (In(acac)₃) O₂ plasma Not specified Not specified Results in In₂(S,O)₃ films when H₂S is also used. beilstein-journals.org
Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique used to fabricate high-quality indium oxide (In₂O₃) thin films. In this method, a high-power pulsed laser beam is focused onto a target of the material to be deposited, in this case, a ceramic target often composed of In₂O₃ or a mixture like indium tin oxide (ITO). The intense laser pulse ablates the target material, creating a plasma plume that expands and deposits a thin film on a substrate placed opposite the target.

A key advantage of PLD is its ability to transfer the stoichiometry of the target to the deposited film, which is particularly important for compound materials like ITO. mdpi.comkashanu.ac.ir The deposition can be carried out under various background gas pressures, typically oxygen, to control the oxygen content and stoichiometry of the films. mdpi.comresearchgate.net Interestingly, stoichiometric In₂O₃ films have also been prepared in a pure helium background gas at pressures above 1.0 Torr without additional oxygen or substrate heating. aip.org

The properties of the resulting films are highly dependent on several process parameters, including laser wavelength, laser fluence (energy per unit area), substrate temperature, and the pressure and composition of the background gas. mdpi.comresearchgate.net For instance, ITO films have been deposited at room temperature using a Nd:YAG laser, making the process suitable for temperature-sensitive substrates like polycarbonate. researchgate.netcapes.gov.br The laser wavelength can also influence the properties of the deposited film, with studies comparing the effects of different wavelengths such as 355 nm and 532 nm from a Nd:YAG laser. researchgate.netcapes.gov.br

PLD has been successfully used to deposit both standard thin films and nanostructured films. For example, by using nanopatterned glass substrates, it is possible to create nanostructured ITO films with enhanced properties like improved Hall mobility. mdpi.com The structural characteristics of the films, such as crystallinity and grain orientation, are also influenced by the deposition conditions. X-ray diffraction (XRD) analysis of In₂O₃ films deposited at room temperature often reveals a cubic structure with a preferential orientation. kashanu.ac.ir

Table 2: Pulsed Laser Deposition Parameters for Indium Oxide Films

Target Material Laser Type Laser Wavelength (nm) Substrate Substrate Temperature Key Findings
Indium Tin Oxide (ITO) Not specified Not specified Nanopatterned glass Unheated Preserves target stoichiometry; enhanced Hall mobility. mdpi.com
Indium Tin Oxide (ITO) Nd:YAG 355 and 532 Polycarbonate Room Temperature Film resistivity varied with oxygen pressure. researchgate.netcapes.gov.br
In₂O₃ Not specified Not specified Glass Unheated Crystalline films formed in high-pressure Helium. aip.org
Sputtering Techniques (e.g., DC-RF Magnetron Sputtering)

Sputtering is a widely employed physical vapor deposition method for producing indium oxide (In₂O₃) and indium tin oxide (ITO) thin films, valued for its scalability and control over film properties. The process involves bombarding a target material with energetic ions, typically from an inert gas like argon, which causes atoms from the target to be ejected or "sputtered" onto a substrate. For the deposition of oxides, a reactive gas such as oxygen is often introduced into the sputtering chamber, a process known as reactive sputtering.

Both direct-current (DC) and radio-frequency (RF) magnetron sputtering are utilized. Magnetron sputtering enhances the efficiency of the sputtering process by using a magnetic field to confine the plasma close to the target surface. Pulsed DC magnetron sputtering is particularly suitable for industrial-scale manufacturing due to its high deposition rates and the quality control it offers for the thin films. mdpi.com

The properties of the sputtered films are highly sensitive to various process parameters, including the sputtering power, the pressure of the working and reactive gases (argon and oxygen), and the substrate temperature. mdpi.comresearchgate.net For instance, the oxygen flow rate during reactive magnetron sputtering significantly influences the structural properties of as-deposited In₂O₃ films, with the grain size decreasing as the oxygen concentration in the plasma increases. researchgate.net Post-deposition annealing is another critical step that can be used to modify the film's crystallinity and phase. Annealing in reducing atmospheres can lead to a partial phase transition from cubic to rhombohedral In₂O₃. researchgate.net

Sputtering can be used to synthesize various forms of indium oxide-based materials. For example, nanocrystalline copper indium oxide (CuInO₂) thin films have been synthesized using reactive RF magnetron sputtering from a composite target. nih.govingentaconnect.com Similarly, copper indium oxide (Cu₂In₂O₅) thin films have been deposited by RF magnetron sputtering, with post-deposition annealing in an oxygen atmosphere being crucial for the formation of the desired crystalline phases. mdpi.com

Table 3: Sputtering Parameters for Indium Oxide-Based Films

Sputtering Technique Target Material Substrate Key Process Parameters Resulting Film Characteristics
Reactive Magnetron Sputtering Indium Silicon Oxygen flow rate, post-deposition annealing Grain size decreases with increased oxygen; annealing affects crystallinity and phase. researchgate.net
RF Magnetron Sputtering Cu₂O:In₂O₃ Glass, Quartz Post-deposition annealing (100-900 °C in O₂) Crystallization and grain growth initiated above 500 °C. mdpi.com
Reactive RF Magnetron Sputtering Composite CuInO₂ Not specified Not specified Nanocrystalline films with particle sizes of 25-71 nm. nih.govingentaconnect.com
Thermal Evaporation

Thermal evaporation is a vacuum deposition technique used for the fabrication of indium oxide (In₂O₃) thin films. The process involves heating a source material, such as pure indium metal or indium oxide, in a high-vacuum chamber until it evaporates. scirp.orgheegermaterials.com The vaporized atoms or molecules then travel in a straight line and condense on a cooler substrate, forming a thin film.

When using metallic indium as the source material, a post-deposition annealing step in an oxygen atmosphere is necessary to convert the deposited indium film into indium oxide. scirp.org The annealing temperature and duration are critical parameters that determine the structural and optical properties of the final film. For example, studies have shown that annealing indium films at 300 °C in an oxygen atmosphere leads to the transformation into indium oxide. scirp.org

For the deposition of indium tin oxide (ITO), a common transparent conductive oxide, reactive thermal evaporation can be employed. In this variation, an In-Sn alloy is evaporated in the presence of a partial pressure of oxygen. berkeley.edu This allows for the in-situ formation of the oxide film. However, controlling the stoichiometry of ITO with this method can be challenging because indium oxide and tin oxide have different vapor pressures. lesker.com

The properties of thermally evaporated indium oxide films are influenced by factors such as the source material, the deposition rate, the substrate temperature, and the post-deposition annealing conditions. For instance, ITO films prepared by reactive thermal evaporation from an In-Sn (10 wt. %) source at 175°C in an oxygen partial pressure of 0.32 mTorr have shown high transparency (>95% in the visible spectrum) and low resistivity (2.4×10⁻⁴ Ω·cm). berkeley.edu Post-deposition baking in air at temperatures between 300-500°C can further improve the film's conductivity by oxidizing any residual metal components. lesker.com

Table 4: Thermal Evaporation Parameters for Indium Oxide Films

Source Material Deposition Technique Substrate Key Process Steps Resulting Film Properties
High purity indium Thermal Evaporation Glass, Quartz Post-deposition annealing at various temperatures (e.g., 300 °C) in oxygen. scirp.org Transformation to indium oxide at 300 °C; transparency of about 83%. scirp.org
In-Sn (10 wt. %) alloy Reactive Thermal Evaporation Not specified Deposition at 175°C in 0.32 mTorr of O₂. berkeley.edu Resistivity of 2.4×10⁻⁴ Ω·cm; >95% transparency. berkeley.edu
Spray Pyrolysis

Spray pyrolysis is a cost-effective and versatile technique for depositing indium oxide (In₂O₃) thin films, suitable for large-area coatings. researchgate.net The method involves spraying a solution containing an indium precursor onto a heated substrate. Upon contact with the hot surface, the precursor undergoes thermal decomposition (pyrolysis), leaving behind a solid film of indium oxide.

A variety of indium precursors can be used, with indium chloride (InCl₃) and indium acetate being common choices. researchgate.netresearchgate.net The solvent system is also an important parameter, with mixtures like ethanol and water often employed. researchgate.net The physical and chemical properties of the resulting films are highly dependent on several process parameters, including the precursor concentration, substrate temperature, spray rate, and the distance between the spray nozzle and the substrate. researchgate.netresearchgate.net

For instance, studies have shown that the substrate temperature significantly affects the structural, optical, and electrical properties of the deposited In₂O₃ films. researchgate.net X-ray diffraction analysis typically reveals that the films are polycrystalline with a cubic crystal structure, often showing a preferred grain orientation. researchgate.net The optical transmittance of the films can be very high, with values varying from 60% to 93% in the visible region depending on the deposition conditions. researchgate.net

Ultrasonic spray pyrolysis is a variation of the technique that uses ultrasonic atomization to create a fine mist of the precursor solution. cheersonic-liquid.comnih.gov This can lead to highly uniform films and allows for the growth of polycrystalline indium oxide films at relatively low temperatures, in the range of 200-300 °C. cheersonic-liquid.com This method has been used to produce films with good electrical properties, such as high electron mobility. researchgate.net

The spray pyrolysis technique can also be used to create nanoparticles. By adjusting the process, such as using low-pressure spray pyrolysis, it is possible to synthesize nearly non-agglomerated indium tin oxide nanoparticles with sizes in the nanometer range.

Table 5: Spray Pyrolysis Parameters for Indium Oxide Films

Precursor Deposition Technique Substrate Temperature (°C) Key Findings
Indium acetate Spray Pyrolysis Varied Polycrystalline films with cubic structure; transmittance varies with temperature. researchgate.net
Indium precursor (low concentration) Spray Pyrolysis 380 Optimized for transparent, conducting, and device-quality films. researchgate.net
Aqueous In(NO₃)₃ Ultrasonic Spray Pyrolysis 200-300 Produces highly uniform polycrystalline films. researchgate.net
Inkjet Printing

Inkjet printing has emerged as a promising, low-cost, and additive manufacturing technique for the fabrication of indium oxide (In₂O₃) and indium tin oxide (ITO) structures. This method involves the precise deposition of a functional ink containing indium precursors onto a substrate in a drop-on-demand fashion. Subsequent processing, typically a thermal annealing step, is required to convert the printed precursor into the desired oxide material. rsc.orgacs.org

A key component of this technique is the formulation of a stable and jettable ink. For particle-free inks, this involves dissolving a suitable indium precursor, such as indium nitrate hydrate (B1144303) or indium acetate, in an appropriate solvent like 2-methoxyethanol. rsc.orgacs.org The viscosity and surface tension of the ink are critical parameters that need to be optimized for reliable printing. acs.org For composite materials, a dispersion of nanoparticles, such as carbon nanotubes, can be included in the precursor solution. ama-science.org

After printing, the substrate is typically heated to evaporate the solvent and then annealed at higher temperatures to induce the decomposition of the precursor and the formation of the crystalline oxide film. rsc.orgacs.org For example, high-performance In₂O₃ thin-film transistors have been fabricated by inkjet printing an indium nitrate precursor solution and annealing at temperatures below 200 °C. acs.org In some cases, the decomposition of the precursor during annealing can release gases that help to create a porous film texture. rsc.org

Inkjet printing offers excellent control over the deposition pattern, allowing for the creation of microstructures such as fine tracks. ama-science.org The resolution and morphology of the printed features can be controlled by adjusting printing parameters like the substrate temperature and the number of printed layers. ama-science.org

Another innovative approach combines inkjet printing with photonic curing. In this "print-light-synthesis" method, a precursor ink is printed onto a substrate, and then a short, high-intensity light pulse from a xenon flash lamp is used to rapidly convert the precursor into nanoparticles. epfl.chbohrium.com This process can be performed under ambient conditions and is highly efficient in terms of material usage. epfl.ch

Table 6: Inkjet Printing Parameters for Indium Oxide Films

Ink Composition Printing System Post-Processing Key Findings
Indium nitrate hydrate in 2-methoxyethanol Piezoelectric inkjet Annealing at 170-300 °C Fabrication of high-performance thin-film transistors below 200 °C. acs.org
Indium and tin acetates Not specified Annealing Produces nanostructured, porous, and conductive ITO films. rsc.org
Indium ketoacidooximate precursor with CNTs Dimatix DMP 2811 Thermal conversion Creation of composite microstructures for gas sensing applications. ama-science.org

Template-Based Synthesis (Hard and Soft Templates)

Template-based synthesis is a versatile approach for fabricating nanostructured materials, including indium oxide, with controlled morphology, size, and orientation. researchgate.net This method utilizes a pre-existing structure, either a hard or soft template, to guide the formation of the desired material. researchgate.net

Hard Templates are rigid structures with well-defined pores or channels that act as molds for the synthesis of the new material. researchgate.net Examples of hard templates include porous materials like mesoporous silica (B1680970) and nanoporous alumina, as well as colloidal crystals and nanowires. researchgate.netmetall-mater-eng.com The synthesis process typically involves infiltrating the pores of the template with a precursor of the desired material, followed by a conversion step (e.g., calcination) and subsequent removal of the template, often through chemical etching. metall-mater-eng.com A significant advantage of hard templating is the ability to produce materials with good crystallinity, as the templates are often thermally stable, allowing for high-temperature processing. metall-mater-eng.com However, the removal of the template can be a challenging step. metall-mater-eng.com

Soft Templates are typically formed by the self-assembly of organic molecules, such as surfactants or block copolymers, into ordered structures like micelles or liquid crystals. metall-mater-eng.comfrontiersin.org These self-assembled structures then act as structure-directing agents for the formation of the inorganic material. metall-mater-eng.com The synthesis often occurs through a cooperative self-assembly process where the inorganic precursors and the organic template molecules interact and co-assemble. frontiersin.org The soft template is usually removed by calcination or solvent extraction. While the soft-templating process is often simpler than hard templating, it can be more sensitive to experimental conditions, and the resulting materials may have lower crystallinity. metall-mater-eng.com

In the context of indium oxide, template-based methods have been used to create various nanostructures. For example, porous polymeric beads have been used as templates to fabricate porous indium oxide structures. In one study, soaking these beads in an indium oxide sol resulted in the formation of broken, hollow, shell-like structures after the removal of the template. acs.org Combining the indium oxide sol with a titania sol led to the creation of mixed-oxide spheres with enhanced photocatalytic properties. acs.org

Table 7: Template-Based Synthesis of Indium Oxide

Template Type Template Material Indium Precursor Resulting Structure Key Features
Hard Porous polymeric beads Indium oxide sol Broken, hollow, shell-like structures Demonstrates the use of a sacrificial template to create hollow morphologies. acs.org

Electrodeposition and Electrochemical Methods

Electrodeposition has emerged as a versatile and cost-effective method for the synthesis of indium oxide (In₂O₃) thin films and nanostructures. This technique involves the electrochemical reduction of indium precursors from an electrolytic solution onto a conductive substrate. The process typically requires a subsequent heat treatment to convert the deposited indium hydroxide (In(OH)₃) or other precursor species into crystalline In₂O₃.

A common approach involves the use of a dimethylsulfoxide (DMSO)-based electrolytic solution. nih.gov For instance, In(OH)₃ precursor layers can be grown on fluorine-doped tin oxide (FTO) coated glass substrates using a potential cycling electrodeposition (PCED) method. nih.govaip.org Subsequent annealing of these precursor layers is crucial for the formation of the desired polycrystalline In₂O₃ phase with a cubic structure. nih.govaip.org The morphology of the resulting In₂O₃ thin films can be optimized through careful control of the heat treatment process, leading to smooth surfaces as confirmed by scanning electron microscopy (SEM) and atomic force microscopy (AFM). nih.govaip.org

The electrochemical synthesis can also be tailored to produce nanoparticles. For example, In₂O₃ nanoparticles with sizes ranging from 50 to 100 nm have been successfully synthesized using an electrochemical method in an aqueous ammonium (B1175870) chloride (NH₄Cl) solution, followed by calcination at 400 °C for 3 hours. google.com This method yields uniform, monodisperse, and near-spherical nanoparticles. google.com Furthermore, defective indium/indium oxide heterostructures can be fabricated through an electrochemical reduction process. This involves the electroreduction of a pre-synthesized In₂O₃ electrode in a CO₂-saturated potassium bicarbonate (KHCO₃) solution. nih.gov

The versatility of electrochemical methods extends to the modification of existing nanostructures. For instance, silver nanoparticles can be decorated on the surface of indium tin oxide (ITO) nanowires, which were initially synthesized by chemical vapor deposition (CVD), using an electrochemical deposition method. binghamton.eduresearchgate.net This highlights the capability of electrochemical techniques for creating complex, multi-component nanostructures.

Mechanochemical Approaches

Mechanochemical synthesis offers a solvent-free, scalable, and environmentally friendly route for the production of indium oxide powders and nanoparticles. This solid-state method utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations.

One common mechanochemical route involves the reaction of an indium precursor with a base. For example, In₂O₃ nanoparticles can be synthesized by milling indium(III) chloride tetrahydrate (InCl₃·4H₂O) with sodium hydroxide (NaOH). researchgate.net In this process, sodium chloride (NaCl) can be used as a diluent to control the reaction and the resulting particle size. researchgate.net Subsequent calcination of the milled product is often necessary to obtain the final In₂O₃ nanoparticles. The size of these nanoparticles is influenced by the calcination temperature, with higher temperatures leading to larger particle sizes. researchgate.net

Another application of mechanochemical methods is the reduction of indium oxide to metallic indium. This has been demonstrated by milling In₂O₃ with lithium nitride (Li₃N) in a planetary ball mill. nih.govmdpi.comnih.gov The reaction is significantly enhanced when conducted under an ammonia (B1221849) (NH₃) or nitrogen (N₂) atmosphere. nih.govmdpi.comnih.gov Milling for a sufficient duration, for instance, 120 minutes, can lead to the formation of metallic indium. nih.govmdpi.comnih.gov The by-products of this reaction can be removed by washing with water, resulting in high-purity indium metal. nih.govmdpi.com

Reactive milling can also be employed to synthesize submicron indium oxide powder. This involves milling indium metal with a urea-hydrogen peroxide adduct in the presence of hydrogen peroxide. mdpi.com This process forms a precursor mixture containing submicron metal particles and traces of In₂O₃ dispersed in an organic matrix. mdpi.com Subsequent thermal treatment of this precursor leads to the formation of indium oxide powder. mdpi.com

Mechanochemical Method Precursors Conditions Product Key Findings
Reaction and Calcination InCl₃·4H₂O, NaOHMilling with NaCl diluent, followed by calcination at 500 °C for 1 h. researchgate.netIn₂O₃ nanoparticles (~26.7 nm)Nanoparticle size increases with calcination temperature. researchgate.net
Reductive Milling In₂O₃, Li₃NPlanetary ball milling under NH₃ or N₂ atmosphere for 120 min. nih.govmdpi.comnih.govMetallic IndiumReaction rate is significantly increased in NH₃ or N₂ gas. nih.gov High purity indium can be obtained. mdpi.com
Reactive Milling Indium metal, Urea-hydrogen peroxide adduct, H₂O₂High energy milling followed by thermal treatment. mdpi.comSubmicron In₂O₃ powderForms a precursor of submicron metal particles in an organic matrix before oxidation. mdpi.com

Radiation-Induced Synthesis (e.g., Gamma-Irradiation)

Radiation-induced synthesis, particularly using gamma (γ)-irradiation, provides a unique method for producing indium oxide nanoparticles with controlled morphologies and properties. This technique typically involves the irradiation of a precursor material, which can lead to the formation of defects and reactive species that influence the subsequent nucleation and growth of the nanoparticles.

A common approach is the pre-irradiation of an indium precursor followed by a synthesis method like sol-gel or thermal decomposition. usm.mysemanticscholar.org For example, indium acetate can be irradiated with a specific dose of gamma-rays (e.g., 102 kGy) before being used in a sol-gel process to synthesize In₂O₃ nanoparticles. semanticscholar.orgaip.org Studies have shown that this pre-irradiation significantly affects the shape and size of the resulting nanoparticles. semanticscholar.orgaip.org While nanoparticles from unirradiated precursors may be agglomerated and spherical, those from gamma-irradiated precursors can exhibit different morphologies, such as a coral-like structure. aip.org The use of a gamma-irradiated precursor has also been shown to enhance the thermal stability of the final In₂O₃ nanoparticles. aip.org

Similarly, indium acetylacetonate can be used as a precursor. usm.myaip.orgresearchgate.net The thermal decomposition of this precursor, both with and without pre-irradiation, has been investigated. aip.orgresearchgate.net The morphology of the synthesized In₂O₃ nanoparticles is highly influenced by the gamma-irradiation of the precursor and the presence of surfactants like sodium dodecyl sulphate. aip.orgresearchgate.net For instance, calcination of the unirradiated precursor might lead to spherical, merged nanoparticles, whereas using the irradiated precursor can result in irregular, porous architectures. aip.orgresearchgate.net The combination of gamma-irradiation of the precursor and the use of a surfactant can lead to the formation of nanocrystalline cubic In₂O₃ with a porous structure and very small average diameters (1-3 nm). aip.orgresearchgate.net

Precursor Synthesis Method Irradiation Details Resulting Morphology Reference
Indium AcetateSol-gelPre-irradiation with 102 kGy gamma-raysCoral-like structure semanticscholar.orgaip.org
Indium AcetylacetonateThermal DecompositionPre-irradiation with 102 kGy gamma-raysIrregular porous architectures aip.orgresearchgate.net
Indium Acetylacetonate with SDSThermal DecompositionPre-irradiation with 102 kGy gamma-raysNanocrystalline cubic In₂O₃ with porous structure (1-3 nm) aip.orgresearchgate.net

Growth Kinetics and Mechanism Studies

Film Growth Rate Dependence on Processing Parameters

The growth rate of indium oxide films is highly dependent on various processing parameters, which differ based on the deposition technique employed.

In Atomic Layer Deposition (ALD) , the growth rate, often expressed as growth per cycle (GPC), is strongly influenced by the deposition temperature and the choice of precursors and oxidants. For instance, using triethyl indium (Et₃In) and ozone, the growth rate of In₂O₃ has been observed to increase from 0.009 nm/cycle at 115 °C to 0.088 nm/cycle at 250 °C. nih.gov In plasma-enhanced ALD (PEALD) using trimethylindium (TMIn) and an oxygen plasma, the growth rate increased from 0.52 Å/cycle at 80 °C to 0.64 Å/cycle at 200 °C. aip.org With a different liquid precursor, Et₂InN(SiMe₃)₂, and an oxygen plasma, a saturated growth rate of approximately 1.45 Å per cycle was achieved within the ALD window of 100 °C to 250 °C. rsc.org

For Liquid-Delivery Metal Organic Chemical Vapor Deposition (LDMOCVD) , the deposition rate of In₂O₃ films has been shown to increase with the substrate temperature. In one study, the rate increased from 1.35 Å/min to 4.3 Å/min as the temperature was raised from 200 °C to 400 °C. aip.org This is attributed to the increased kinetic reaction process at the growth surface due to the higher available thermal energy. aip.org

In RF Magnetron Sputtering , the growth rate of indium tin oxide (ITO) films is nearly linearly dependent on the RF sputtering power density at a fixed argon pressure. mdpi.com The sputtering pressure also plays a crucial role; at a fixed power density, an optimal pressure exists where the highest growth rate is observed. mdpi.com For electron beam evaporation, a higher transmittance and lower resistivity were achieved at lower deposition rates. researchgate.net

Deposition Method Parameter Varied Effect on Growth Rate Example Values Reference
Atomic Layer Deposition (ALD)TemperatureIncreases with temperature0.009 nm/cycle (115°C) to 0.088 nm/cycle (250°C) nih.gov
Plasma-Enhanced ALD (PEALD)TemperatureIncreases with temperature0.52 Å/cycle (80°C) to 0.64 Å/cycle (200°C) aip.org
Liquid-Delivery MOCVDTemperatureIncreases with temperature1.35 Å/min (200°C) to 4.3 Å/min (400°C) aip.org
RF Magnetron SputteringPower DensityNearly linear increase- mdpi.com
RF Magnetron SputteringSputtering PressureOptimal pressure for max rate- mdpi.com

Vapor-Solid (VS) and Vapor-Liquid-Solid (VLS) Mechanisms in Nanostructure Growth

The growth of one-dimensional indium oxide nanostructures, such as nanowires and nanobelts, is often governed by the Vapor-Solid (VS) or Vapor-Liquid-Solid (VLS) mechanisms.

The Vapor-Solid (VS) mechanism involves the direct adsorption of vapor-phase reactants onto a solid substrate, followed by nucleation and growth of the nanostructure. This mechanism is typically active in the absence of a metal catalyst. For instance, In₂O₃ nanobelts have been grown via the VS mechanism by thermal evaporation of indium oxide powder onto a silicon substrate without a catalyst. researchgate.net

The Vapor-Liquid-Solid (VLS) mechanism, on the other hand, requires a liquid metal catalyst, commonly gold (Au). The process begins with the formation of a liquid alloy droplet of the catalyst and the source material (e.g., indium). nih.govmdpi.com The vapor-phase reactant (indium-containing vapor) dissolves into this liquid droplet. nih.govmdpi.com As the concentration of the reactant in the droplet reaches supersaturation, it precipitates at the liquid-solid interface, leading to the growth of a single-crystalline nanowire. nih.govmdpi.com The catalyst particle remains at the tip of the growing nanowire. nih.govmdpi.com

The growth of tin-doped indium oxide (ITO) nanowires on yttria-stabilized zirconia (YSZ) substrates via an epitaxy-assisted VLS mechanism demonstrates the level of control achievable. nih.govacs.org By regulating the growth temperature, planar, vertical, or randomly oriented nanowires can be selectively grown. nih.govacs.org The growth temperature affects the reaction rate of the precursor, which in turn influences the concentration of the indium-containing vapor and the resulting nanostructure morphology. nih.gov For example, in the VLS growth of In₂O₃ nanostructures, uniform nanowires were formed at 700 °C, while at 900 °C, nanoneedles were produced. mdpi.com

Suboxide Desorption Phenomena during Growth

The growth process can be understood in terms of competing reactions: the formation of stable, solid In₂O₃ and the formation and subsequent desorption of volatile In₂O. aip.orgresearchgate.netresearchgate.net The balance between these processes is strongly dependent on the growth temperature and the fluxes of indium and oxygen. aip.orgaip.orgresearchgate.net

Three distinct growth regimes have been identified in plasma-assisted MBE of In₂O₃:

In-transport limited, O-rich: At lower temperatures and high oxygen flux, all incoming indium is incorporated into the film, and the growth rate is limited by the indium supply. aip.orgaip.orgresearchgate.net

In₂O-desorption limited, O-rich: As the growth temperature increases, the desorption of In₂O becomes significant, leading to a loss of indium from the surface. In this regime, the growth rate plateaus and is lower than the supplied indium flux. aip.orgaip.orgresearchgate.net

O-transport limited, In-rich: At high indium flux relative to the oxygen flux, the growth is limited by the available oxygen. In this regime, excess indium can lead to the formation of In droplets on the surface at lower temperatures, while at higher temperatures, the desorption of In₂O continues to be a limiting factor. aip.orgaip.orgresearchgate.net

The desorption of In₂O is a thermally activated process, and its rate increases with temperature. aip.org This is a key difference compared to the growth of other oxides like gallium oxide (Ga₂O₃), where the suboxide (Ga₂O) has a higher vapor pressure, leading to a more pronounced decrease in growth rate with increasing temperature. aip.org The lower vapor pressure of In₂O results in a weaker dependence of the In₂O₃ growth rate on temperature in the desorption-limited regime. aip.org

Oxidation Kinetics and Rate-Controlling Mechanisms (e.g., Logarithmic Law)

The formation of an oxide layer on indium is a self-limiting process that is well-described by logarithmic rate laws under certain conditions. The oxidation of indium in air at temperatures below 220°C is governed by Uhlig's logarithmic law. cambridge.orgresearchgate.netresearchgate.net This model posits that electron transport is the rate-controlling step in the formation of the oxide film. cambridge.orgresearchgate.netresearcher.life

Initially, the oxidation rate is rapid due to the high electron affinity of the oxide. cambridge.orguchicago.edu However, as the oxide layer grows, electrons become trapped at lattice defect sites within the oxide. cambridge.orguchicago.edu This accumulation of trapped electrons creates a space charge layer, which establishes an electric field that opposes the further flow of electrons from the indium metal to the oxide surface. cambridge.orguchicago.edu As the space charge becomes more negative, the flow of electrons decelerates, leading to a dramatic decrease in the oxidation rate over time, which is characteristic of logarithmic growth. cambridge.orguchicago.edu

This mechanism implies an incubation period for the initial onset of oxidation, and the time required for this onset is strongly dependent on temperature. cambridge.orgresearchgate.net The growth kinetics of indium oxide in air at various temperatures have been shown to fit a logarithmic rate law with a high degree of correlation. cambridge.org For instance, at 220°C, the initial oxidation rate can be as high as 23.8 nm/min but slows significantly as the oxide thickness increases. cambridge.orguchicago.edu The activation energy for this initial oxidation process has been experimentally determined to be approximately 0.65 eV. cambridge.orgresearchgate.netresearchgate.net This value is in reasonable agreement with the theoretically calculated value of 0.52 eV, which is based on the work function of indium and the electron affinity of oxygen, further supporting the model of electron emission as the initial rate-controlling step. cambridge.org

In contrast to the logarithmic law for thin films, other theories such as Wagner's parabolic theory, where ion diffusion is the rate-controlling step, are more applicable to the formation of thicker oxide films. uchicago.edu

Oxidation Kinetic Parameters for Indium
Temperature (°C)Initial Oxidation Rate (nm/min)Governing LawRate-Controlling MechanismActivation Energy (eV)
145Not specified, but follows log lawLogarithmicElectron Transport0.65 cambridge.orgresearchgate.netresearchgate.net
1806.6 cambridge.orgLogarithmicElectron Transport
22023.8 cambridge.orgLogarithmicElectron Transport

Influence of Growth Environment

The properties of indium oxide films are highly sensitive to the conditions of the growth environment, particularly the oxygen partial pressure and the substrate temperature. These parameters critically influence the film's stoichiometry, crystallinity, surface morphology, and resulting electrical and optical properties.

Oxygen Partial Pressure

The partial pressure of oxygen (PO2) during deposition is a crucial parameter that determines the oxidation state and defect concentration in the indium oxide film. aip.org The electrical conductivity of indium oxide is primarily due to oxygen vacancies, which act as n-type donors. jkps.or.kr

At very low oxygen partial pressures, or in a pure argon atmosphere, the resulting films can be metal-rich, containing elemental indium and tin, which leads to poor transparency and different electrical characteristics. jkps.or.kr As the oxygen partial pressure increases, the resistivity of tin-doped indium oxide (ITO) films generally decreases to a minimum value before increasing again. acs.orgresearchgate.net The initial decrease is attributed to the improved stoichiometry and a reduction in neutral defects. However, a further increase in PO2 leads to a decrease in the concentration of oxygen vacancies, which reduces the carrier concentration and thus increases resistivity. acs.orgacs.org

The optical band gap is also affected, tending to increase with higher oxygen partial pressure. scialert.net This is attributed to the accelerated transformation of sub-oxides like InO to the fully stoichiometric In₂O₃. scialert.net Furthermore, the grain size and surface morphology are influenced by the oxygen partial pressure; grain sizes tend to decrease at higher PO2. jkps.or.kracs.org

Influence of Oxygen Partial Pressure on Indium Tin Oxide (ITO) Film Properties
Oxygen Partial Pressure (PO2)Effect on Carrier ConcentrationEffect on ResistivityEffect on Grain SizeEffect on Optical Band Gap
IncreasingDecreases acs.orgacs.orgDecreases to a minimum, then increases acs.orgresearchgate.netDecreases acs.orgIncreases scialert.net

Substrate Temperature

Substrate temperature (Ts) during deposition plays a significant role in determining the structural and electrical properties of indium oxide films by influencing surface mobility of adatoms, nucleation, and grain growth.

For pure In₂O₃ films, the lowest resistivity is often achieved at relatively low substrate temperatures (e.g., ~100°C). aip.orgaip.org As the temperature increases further (e.g., ≥200°C), the resistivity tends to rise. aip.orgaip.org This behavior is primarily caused by a decrease in both carrier concentration and Hall mobility, which is linked to the depletion of oxygen vacancies from the film at higher temperatures. aip.org

In contrast, for tin-doped indium oxide (ITO) films, the resistivity generally decreases as the substrate temperature increases from room temperature to around 350°C. aip.orgaip.org This is because the higher temperature facilitates the thermal activation of tin dopant atoms, leading to an increase in carrier concentration. aip.orgaip.org

The crystallinity of the films is strongly dependent on Ts. Films deposited at room temperature are typically amorphous, while polycrystalline structures with a preferred orientation are obtained at temperatures of 100°C and above. aip.orgaip.org The grain size tends to increase with higher substrate temperatures. aaru.edu.jo Surface morphology is also affected, with surface roughness showing a dependency on Ts; for instance, minimum roughness has been observed at room temperature and above 200°C, with a maximum roughness occurring between 100 and 150°C. aip.orgaip.org

Influence of Substrate Temperature (Ts) on Indium Oxide Film Properties
Film TypeSubstrate Temperature (Ts)Effect on ResistivityEffect on CrystallinityEffect on Grain Size
Pure In₂O₃Low Ts (~100°C)Reaches minimum value aip.orgaip.orgAmorphous at RT, polycrystalline at Ts ≥ 100°C aip.orgaip.orgIncreases with Tsaaru.edu.jo
High Ts (≥200°C)Increases aip.orgaip.org
Sn-doped In₂O₃ (ITO)Increasing Ts (RT to 350°C)Decreases aip.orgaip.orgAmorphous at RT, polycrystalline at Ts ≥ 100°C aip.orgaip.orgIncreases with Tsmatec-conferences.org

Advanced Structural and Electronic Characterization of Indium Oxide

Microstructural and Morphological Analysis

The performance of indium oxide (In₂O₃) in various applications is intricately linked to its microstructural and morphological properties. Detailed characterization of these features provides insights into the material's behavior and potential for optimization.

Nanocrystalline Size and Crystallite Growth

The size of nanocrystals and the process of crystallite growth in indium oxide films are critical parameters influenced by synthesis methods and post-deposition treatments. For instance, indium oxide thin films synthesized by thermal evaporation followed by wet oxidation on Si (110) substrates have been shown to possess a nanocrystalline structure with a crystallite size as small as 2.53 nm. scientific.net

The crystallite size is significantly affected by annealing temperatures. In indium-doped zinc oxide (In:ZnO) nanostructures produced by a sol-gel method, an increase in annealing temperature from 300 to 800 °C resulted in the growth of crystallite sizes from 25.5 nm to 31.6 nm. optica.org This is attributed to the incorporation of larger dopant ions and the provision of higher thermal energy for recrystallization. optica.org Similarly, for indium tin oxide (ITO) films prepared via a solution process, the crystallite size increased with post-annealing temperature, rising from 4.6 nm at 300 °C to 10.45 nm at 400 °C. researchgate.net

The addition of other elements can also influence crystallite size. In Ga-doped indium-tin-oxide (ITO:Ga) thin films, the introduction of Ga leads to smaller, round-shaped nanocrystallites. mdpi.com The average grain size determined from XRD measurements was found to be 24 nm for pure ITO and decreased to 15 nm for films with 18.75 at. % Ga. mdpi.com

The method of calculation can also yield different crystallite size values. For In:ZnO nanocrystals, the Scherrer equation and the Williamson-Hall equation both showed an increasing trend with annealing temperature, with the latter method yielding slightly larger values. optica.org

Table 1: Influence of Processing Parameters on Indium Oxide Crystallite Size

MaterialSynthesis/Processing MethodParameter VariedResulting Crystallite Size
In₂O₃Thermal Evaporation & Wet Oxidation-2.53 nm scientific.net
In:ZnOSol-gelAnnealing Temperature (300-800 °C)25.5 nm to 31.6 nm optica.org
ITOSolution ProcessPost-annealing Temperature (300-400 °C)4.6 nm to 10.45 nm researchgate.net
ITO:GaSpray PyrolysisGa Concentration (0-18.75 at. %)24 nm to 15 nm mdpi.com
In₂O₃Green Synthesis (Katira gum)Calcination at 500 °C~19 nm scirp.orgscirp.org

Surface Morphology and Roughness Studies

The surface morphology and roughness of indium oxide films are crucial for applications such as transparent electrodes in optoelectronic devices. scirp.org Atomic force microscopy (AFM) is a primary technique for these investigations.

For indium tin oxide (ITO) films prepared by electron beam evaporation, the surface roughness was found to decrease as the film thickness increased from 100 nm to 350 nm. scirp.org Specifically, the root mean square (RMS) roughness decreased from 24.8 nm to 4.13 nm. scirp.org This indicates that at greater thicknesses, the film becomes smoother. In another study, the surface roughness of ITO films was found to increase with increasing film thickness, with the growth exponent β determined to be 0.35, 0.75, and 0.98 for depositions in different sputtering atmospheres. aip.org

The deposition atmosphere also plays a significant role. For ITO films deposited by RF magnetron sputtering, the surface roughness decreases with an increasing O₂ flow rate, while it increases with an increasing H₂ flow. aip.org For a 400 nm-thick ITO film, the surface roughness was 1.12 nm in a pure Ar atmosphere and 0.47 nm in an Ar/10%O₂ atmosphere. aip.org

The type of precursor used in chemical solution deposition can also affect the surface morphology. kaust.edu.sa Different precursors lead to variations in grain size and orientation, which in turn influences the local electrical properties of the In₂O₃ thin films. kaust.edu.sa

Table 2: Surface Roughness of Indium Oxide Films under Various Conditions

MaterialDeposition MethodParameterFilm ThicknessSurface Roughness (RMS)
ITOElectron Beam EvaporationThickness100 nm24.8 nm scirp.org
ITOElectron Beam EvaporationThickness350 nm4.13 nm scirp.org
ITORF Magnetron Sputtering (Pure Ar)-400 nm1.12 nm aip.org
ITORF Magnetron Sputtering (Ar/10%O₂)-400 nm0.47 nm aip.org
ITOThermal EvaporationOxidation Time (30 min)-Better surface roughness rate uobaghdad.edu.iq

Porosity and Void Structures

The presence of porosity and void structures within indium oxide films can significantly impact their properties and performance, particularly in gas sensing applications. researchgate.net These porous structures are beneficial for the adsorption of gas molecules. researchgate.net

In porous indium oxide thin films derived from the sequential infiltration of trimethyl indium (TMIn) and H₂O₂ in a polymer matrix, a porous nanocrystalline In₂O₃ film is created after high-temperature treatment in O₂ to remove the polymer. osti.gov These films exhibit nanoscale structures with intermixed pores and interconnected nanoscale grains. osti.gov Spectroscopic ellipsometry modeling of these films showed that the volume fraction of In₂O₃ fluctuated between 52.4% and 60.5%, with the remainder being void space. osti.gov

TEM analysis of sprayed In₂O₃ and RuO₂-In₂O₃ nanocomposite thin films also revealed a highly porous structure with a homogeneous distribution of particles, which is advantageous for gas sensing. researchgate.net Similarly, nitrogen physisorption analysis of InₓFeᵧO₃ solid solutions showed broad pore size distributions in the mesopore region (10-50 nm), which were attributed to interparticle voids rather than structural porosity. nih.gov

Grain Size, Grain Faceting, and Agglomeration Effects

In Ga-doped indium-tin-oxide (ITO:Ga) films, the addition of Ga results in smaller, round-shaped nanocrystallites that exhibit a tendency to agglomerate. mdpi.com The difference in grain sizes observed from XRD and SEM for pure ITO films suggests anisotropic growth and surface faceting in larger grains. mdpi.com

For indium oxide nanoparticles synthesized via a green chemistry approach, SEM images showed the formation of cubic crystals. scirp.org It was observed that with increased particle size, there was also an increase in agglomeration as smaller grains coalesced to form larger particles. scirp.org

The type of precursor used in chemical solution deposition of In₂O₃ thin films has a significant impact on the resulting grain size. kaust.edu.sa For example, an InCl₃ precursor solution led to an average grain size more than three times larger than that from In(NO₃)₃, In(OAc)₃, and In(AcAc)₃ precursor solutions. kaust.edu.sa

The grain size can also control many of the operating characteristics of solid-state gas sensors. idsi.md However, other factors such as agglomeration and porosity can sometimes have a stronger influence on gas sensing characteristics. idsi.md

Crystallographic Structure Investigations

The crystallographic structure of indium oxide is a key determinant of its electronic and optical properties. Understanding its various crystalline forms is essential for tailoring the material for specific applications.

Polymorphism Studies (e.g., Bixbyite, Rhombohedral Phases)

Indium oxide (In₂O₃) is known to exist in several polymorphic forms. The most common and stable phase at ambient conditions is the cubic bixbyite structure (space group Ia-3). scirp.orgscirp.orgupv.es This phase has a melting point of 1910 °C. scirp.orgscirp.org

Another well-known metastable phase is the rhombohedral corundum-type structure (space group R-3c). upv.es This phase can be obtained under extreme conditions of pressure and temperature. upv.es The synthesis of the corundum-type phase at ambient conditions has also been reported. upv.es

High-pressure studies on the cubic bixbyite phase have revealed further phase transitions. Upon increasing pressure, c-In₂O₃ transforms to the Rh₂O₃-II structure. upv.es Interestingly, upon decreasing pressure, this phase transforms into a previously unknown phase with a Pbca space group, which is isostructural to Rh₂O₃-III. upv.es Further pressure reduction leads to the metastable corundum-type phase. upv.es Recompression of this metastable corundum phase at room temperature results in a transition back to the Rh₂O₃-III phase. upv.es

Computational studies have also explored the stability of different In₂O₃ polymorphs. Density functional theory calculations have been used to compare the stable bixbyite phase with a metastable orthorhombic phase. researchgate.net These studies assess the impact of changes in symmetry and the oxide sublattice on the electronic and defect structure. researchgate.net

Table 3: Common Polymorphs of Indium Oxide

Phase NameCrystal SystemSpace GroupStability
BixbyiteCubicIa-3Ground-state at ambient conditions upv.esresearchgate.net
CorundumRhombohedralR-3cMetastable, obtainable under high P/T upv.es
Rh₂O₃-II typeOrthorhombicPbcnHigh-pressure phase upv.esscispace.com
Rh₂O₃-III typeOrthorhombicPbcaPost-corundum phase at room temperature upv.es
OrthorhombicOrthorhombic-Metastable at ambient pressure and temperature scispace.com

Doping, Modification, and Interface Engineering of Indium Oxide

Intentional Doping Strategies

Doping indium oxide involves the introduction of foreign atoms into its crystal lattice to alter its physical and chemical properties. This is a fundamental technique for tailoring the material for specific functionalities.

Indium oxide is a key material for transparent conducting oxides (TCOs), which are essential components in devices like flat-panel displays, solar cells, and light-emitting diodes. researchgate.netatomiclimits.com Doping with specific elements enhances its conductivity while maintaining high optical transparency.

Tin (Sn): Tin-doped indium oxide (ITO) is the most widely used TCO. aip.orgwikipedia.org When tin (Sn⁴⁺) substitutes for indium (In³⁺) in the In₂O₃ lattice, it donates a free electron, increasing the carrier concentration and thus the electrical conductivity. mdpi.comacs.org ITO films exhibit low electrical resistivity (around 10⁻⁴ Ω·cm) and high transparency (>80%) in the visible spectrum. wikipedia.org

Hydrogen (H): Hydrogen-doped indium oxide (In₂O₃:H or IHO) has emerged as a high-performance TCO with electron mobilities exceeding 100 cm²/Vs. atomiclimits.comepfl.chaip.org This high mobility allows for excellent conductivity even at lower carrier concentrations, which in turn reduces free-carrier absorption in the near-infrared (NIR) region, a significant advantage for solar cell applications. researchgate.netatomiclimits.comaip.org

Tungsten (W): Tungsten is another effective n-type dopant for indium oxide. google.com Tungsten-doped indium oxide (IWO) films demonstrate low electrical resistivity and high transparency in both the visible and NIR regions. jmst.orgworktribe.com The W⁶⁺ ion can substitute for In³⁺, potentially supplying three extra electrons and significantly increasing the carrier concentration. myu-group.co.jp

Cerium (Ce): Cerium doping, often in combination with hydrogen (In₂O₃:Ce,H), can produce high-mobility TCO films at low processing temperatures. researchgate.net

Zirconium (Zr): Zirconium-doped indium oxide (IZrO) is a promising TCO that combines high conductivity and broad transparency. utwente.nl Zirconium's strong affinity for oxygen can help suppress the formation of oxygen vacancies. mdpi.comresearchgate.net IZrO films can achieve high electron mobilities (around 100 cm²/Vs) and have been successfully tested as transparent electrodes in high-efficiency silicon heterojunction solar cells. utwente.nlpv-magazine.comcnr.it

A comparison of the electrical properties of In₂O₃ doped with various transparent conducting oxide dopants is presented below:

DopantTypical Resistivity (Ω·cm)Carrier Concentration (cm⁻³)Mobility (cm²/Vs)Key Advantages
Tin (ITO) ~10⁻⁴ wikipedia.org>10²¹ matec-conferences.org~40 atomiclimits.comIndustry standard, well-established deposition processes. aip.orgwikipedia.org
Hydrogen (IHO) Varies4x10¹⁸ - 4.5x10²⁰ aip.org>100 epfl.chaip.orgHigh mobility, reduced NIR absorption. atomiclimits.comaip.org
Tungsten (IWO) 3.23x10⁻⁴ jmst.org7.15x10²⁰ jmst.org27.1 - 43.7 jmst.orgresearchgate.netHigh transparency in visible and NIR. jmst.orgworktribe.com
Zirconium (IZrO) 5x10⁻⁴ cnr.it2.5-3x10²⁰ utwente.nl~100 utwente.nlHigh mobility, potential for reduced indium usage. utwente.nlpv-magazine.com

Doping indium oxide with transition metals can induce magnetic properties, creating what are known as diluted magnetic semiconductors (DMS). These materials are of interest for spintronic devices, which utilize the spin of electrons in addition to their charge.

Chromium (Cr): Chromium-doped indium oxide (In₂₋ₓCrₓO₃) is a magnetic semiconductor that can exhibit high-temperature ferromagnetism. wikipedia.org This makes it a potential candidate for spin injectors in spintronic applications. wikipedia.org The magnetic and electrical properties of Cr-doped In₂O₃ can be influenced by factors such as oxygen vacancies. missouristate.edu

Cobalt (Co): Cobalt is another transition metal used to dope (B7801613) indium oxide for spintronic applications. cam.ac.uk However, the origin of ferromagnetism in Co-doped In₂O₃ is complex. Some studies suggest that the magnetic behavior may not solely arise from the Co dopants but could be related to polarized electrons in localized donor states within the indium oxide host. cam.ac.uk Research indicates that increasing the cobalt concentration can lead to the formation of metallic cobalt clusters. csic.es

The concentration of the dopant plays a critical role in determining the final properties of the indium oxide film.

Carrier Concentration and Mobility: In general, increasing the dopant concentration leads to a higher carrier concentration. researchgate.net However, there is often an optimal doping level. For instance, in tungsten-doped indium oxide, both carrier concentration and mobility can increase with doping up to a certain point. researchgate.net Beyond this optimal concentration, the mobility may decrease due to increased scattering from ionized impurities and structural defects. scirp.org For example, in copper-doped In₂O₃, a 4.09 at% Cu concentration resulted in the highest resistivity and carrier concentration, but the lowest carrier mobility. mdpi.com Similarly, in titanium-doped indium oxide, the best electrical properties were achieved at a specific doping concentration (5.0 wt.%), with higher concentrations leading to retarded grain growth. ingentaconnect.com

Structural Properties: Doping can also affect the crystallinity of indium oxide films. Moderate tungsten doping (1 wt%) has been shown to enhance the crystallinity of as-deposited films, while higher concentrations lead to a systematic decrease in crystallinity. worktribe.com

Optical Properties: The optical band gap of indium oxide can be tuned by the doping concentration. For example, increasing the concentration of copper as a dopant was found to decrease the optical band gap from 3.76 to 2.71 eV. mdpi.com

The table below summarizes the effect of increasing doping concentration on various properties of indium oxide:

PropertyGeneral Effect of Increasing Dopant Concentration
Carrier Concentration Generally increases to a saturation point. researchgate.net
Carrier Mobility Initially increases, then decreases beyond an optimal concentration due to enhanced scattering. scirp.org
Resistivity Generally decreases to a minimum value at the optimal doping concentration, then may increase. ingentaconnect.com
Crystallinity Can be enhanced at low to moderate concentrations, but often degrades at higher concentrations. worktribe.comingentaconnect.com
Optical Band Gap Can be altered depending on the dopant. mdpi.com

The introduction of dopants influences charge distribution and the energetics of defect formation within the indium oxide lattice.

Charge Localization: Doping can lead to enhanced surface charge localization. For example, nitrogen doping has been shown to enhance surface charge localization, which can inhibit the over-reduction of the oxide surface. acs.orgacs.org

Defect Formation Energies: The energy required to form defects, such as oxygen vacancies or interstitial atoms, is altered by the presence of dopants. Theoretical calculations have been used to determine the formation energies of various defect clusters in tin-doped indium oxide. depaul.edu In undoped In₂O₃, oxygen vacancies are identified as shallow donor defects that contribute to n-type conductivity. materialsmodeling.org The formation energy of an oxygen vacancy is about 3.19 eV, while an indium vacancy requires a much higher energy of 8.85 eV. uio.no The presence of dopants can stabilize or destabilize these native defects. For instance, in hydrogen-doped In₂O₃, H⁺ is the dominant defect species when the Fermi level is near the conduction band, having a lower formation energy than other defects. aip.org

Recent research has explored the use of organic molecules, specifically amino-polymers, to modify the properties of indium oxide. Doping indium oxide films with amino-polymers can significantly affect charge transport. researchgate.net This approach offers a novel way to modulate the electronic properties of indium oxide for applications in flexible electronics.

Charge Localization and Defect Formation Energies due to Doping

Surface Modification Techniques

Currently, there is insufficient information from the search results to provide a detailed and comprehensive section on surface modification techniques for indium oxide.

Plasma Etching and Sputtering Effects on Surface Properties

Heterostructure and Interface Engineering

In organic electronics, the interface between the transparent conductive oxide, typically ITO, and the organic semiconductor layer is paramount for efficient charge injection. Modifying this interface can significantly lower the operational voltage of devices like OLEDs. aip.org

A thin layer of a strong electron-accepting organic molecule, such as naphthalene (B1677914) tetracarboxylic dianhydride (NTCDA), inserted between the ITO anode and the hole-transporting layer can form a charge transfer (CT) complex with the metal atoms (In and Sn) in the ITO. aip.org This CT complex creates a surface dipole that lowers the energy barrier for hole injection from the ITO into the organic layer, leading to a significant reduction in the device's driving voltage. aip.org The formation of such resistance-free, or Ohmic, contacts is a major goal in organic electronics. aps.org While various metal oxides have been studied for this purpose, achieving a true Ohmic contact with common organic hole transport materials remains a challenge. aps.org The charge injection process is determined by the energy barrier between the metal's Fermi level and the highest occupied molecular orbital (HOMO) of the organic material. aip.org The electronic coupling and nanoscale morphology at these metal/organic interfaces are thus critical for efficient charge injection. zenodo.org

Creating heterojunctions between two different metal oxides is a highly effective strategy to enhance the performance of indium oxide, particularly in gas sensing applications. The interface between a p-type and an n-type semiconductor, such as cobalt oxide (Co₃O₄) and indium oxide (In₂O₃), respectively, forms a p-n heterojunction that can dramatically improve sensitivity and selectivity. acs.orgrsc.org

When n-type In₂O₃ and p-type Co₃O₄ are combined, electrons from In₂O₃ transfer to Co₃O₄, creating an electron depletion layer at the interface. rsc.orgrsc.org This modulation of charge carriers at the junction significantly enhances the response to target gases compared to the individual oxide components. For example, a hierarchical mesoporous Co₃O₄/In₂O₃ heterostructure showed a response to 50 ppm of formaldehyde (B43269) that was 9.5 times higher than that of pure In₂O₃. acs.org Similarly, a Co₃O₄-In₂O₃ heterojunction prepared by a simple grinding-calcination method exhibited a greatly enhanced response to ethanol (B145695). rsc.orgrsc.org The improved sensing performance is attributed to the synergistic effects and the formation of the heterojunction. rsc.org These heterostructures, which can be fabricated through various methods including hydrothermal synthesis, have demonstrated the ability to detect gases at the parts-per-billion (ppb) level with high selectivity and stability. acs.orgresearchgate.net

Table 3: Performance Enhancement in Co₃O₄/In₂O₃ Heterojunction Gas Sensors

Target Gas Sensor Structure Key Performance Metric Reference(s)
Formaldehyde Hierarchical mesoporous Co₃O₄/In₂O₃ Response of 41 to 50 ppm at 160 °C (9.5x higher than pure In₂O₃). acs.org acs.org
Ethanol Co₃O₄-In₂O₃ (1 wt% Co₃O₄) Response of ~62.1 to ethanol at 240 °C (1.36x higher than pure In₂O₃). rsc.org rsc.orgrsc.org
CO Co₃O₄ nanosheets decorated with In₂O₃ nanocubes Detection limit of 25 ppb at 175 °C. acs.org acs.org

| NO₂ | Co₃O₄ nanorods/In₂O₃ nanocubes | Response of 27.9 to 10 ppm at 150 °C. researchgate.net | researchgate.net |

The interaction of molecules, particularly water, with the indium oxide surface is a fundamental phenomenon that influences its properties and performance in catalysis and sensing. While clean oxide surfaces are generally hydrophilic, the In₂O₃(111) surface exhibits complex and heterogeneous behavior towards water adsorption. nih.govnih.govacs.orgtuwien.at

Studies combining experimental techniques like temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) with density functional theory (DFT) calculations have provided a detailed picture of water interaction with the In₂O₃(111) surface. nih.govacs.org It has been shown that the first few water molecules dissociate on specific sites of the surface unit cell and desorb at temperatures above room temperature. nih.govnih.govacs.org Subsequent water molecules adsorb molecularly, forming distinct ordered clusters. nih.govnih.govacs.org Interestingly, parts of the surface unit cell remain unfavorable for adsorption and stay water-free, leading to the formation of nanoscopic 3D water clusters separated by hydrophobic pockets. nih.govnih.govacs.org

The adsorption and desorption of water, along with other species like oxygen and carbon dioxide from the ambient air, significantly affect the electrical conductivity of indium oxide. mdpi.comsemanticscholar.org Water desorption can be detected at temperatures up to 640°C, suggesting the presence of strongly bound hydroxyl groups. mdpi.com These adsorption/desorption processes are crucial factors that can limit the response and recovery rates of In₂O₃-based sensors. researchgate.net First-principles studies have shown that dissociative chemisorption of water is a facile process on metal-terminated In₂O₃ surfaces. acs.org Understanding and controlling these interfacial phenomena is therefore essential for the rational design of indium oxide-based devices.

Table 4: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Indium Oxide In₂O₃
Indium Tin Oxide ITO
Cobalt Oxide Co₃O₄
Indium Gallium Zinc Oxide IGZO
Water H₂O
Carbon Dioxide CO₂
Hydrogen H₂
Oxygen O₂
Silver Ag
Sodium Na
Rhodium Rh
Palladium Pd
Platinum Pt
Naphthalene tetracarboxylic dianhydride NTCDA
Hydrochloric acid HCl
Sulfuric acid H₂SO₄
Hydrogen peroxide H₂O₂
Ammonium (B1175870) hydroxide (B78521) NH₄OH
Potassium hydroxide KOH
Methane CH₄
Argon Ar
Carbon tetrafluoride CF₄
Sulfur hexafluoride SF₆

Advanced Research Applications and Functionalities of Indium Oxide

Transparent Conducting Oxides (TCOs) Research

Indium oxide (In₂O₃) is a key material in the research and development of transparent conducting oxides (TCOs), which are essential components in a wide array of optoelectronic devices such as flat-panel displays and solar cells. tandfonline.com The primary challenge in TCO research is to achieve high electrical conductivity and high optical transparency simultaneously, as these properties are often mutually exclusive. ijaerd.orgeuropean-mrs.com

Fundamental Studies of Transparent Conductivity

The conductive properties of indium oxide-based materials are fundamentally tied to their electronic structure. In₂O₃ is an n-type semiconductor with a wide bandgap of approximately 3.7 eV. acs.orgaip.org Its conductivity arises from the presence of free charge carriers, which can be generated through intrinsic defects (like oxygen vacancies) or extrinsic doping. acs.orgmdpi.com The high mobility of electrons in indium oxide is attributed to the significant overlap of the indium 5s orbitals. aip.org

Fundamental research focuses on understanding and manipulating the factors that limit charge carrier mobility, such as impurity scattering and grain boundary scattering. nih.gov For instance, studies have shown that the crystallographic orientation of indium tin oxide (ITO) films can be improved by inserting a buffer layer, leading to increased mobility. optica.org The transition from an amorphous to a crystalline phase, often induced by annealing, also plays a crucial role in enhancing the material's conductive properties. utwente.nl

A critical aspect of fundamental TCO research is the trade-off between carrier density and mobility. High carrier densities can lead to increased conductivity but also result in decreased transparency, particularly in the near-infrared (NIR) region, due to free carrier absorption. tandfonline.com Therefore, a key research goal is to enhance mobility, allowing for lower carrier densities while maintaining high conductivity. tandfonline.com

Development of High-Mobility Transparent Conducting Oxide Films

A significant area of research is the development of high-mobility TCO films, which are crucial for high-efficiency solar cells and other advanced optoelectronic devices. epfl.ch High mobility allows for a reduction in free carrier density, which in turn minimizes parasitic optical losses in the near-infrared (NIR) spectrum. epfl.ch

Researchers have successfully developed hydrogen-doped In₂O₃ (In₂O₃:H) films with electron mobilities exceeding 100 cm²/V·s. tandfonline.com This is a two to three-fold improvement over conventional tin-doped indium oxide (ITO). tandfonline.com Another approach involves doping In₂O₃ with various metals. For example, cerium-doped indium oxide (Ce:In₂O₃) nanocrystal-based composite films have achieved a high mobility of 56.0 cm²/V·s. nih.gov Similarly, multiple-doped In₂O₃ films (containing W, Mo, Ti, Zr, and Ga) have demonstrated a maximum Hall mobility of 71.6 cm²/V·s, which is nearly three times higher than that of standard ITO films. aip.org Zirconium-doped indium oxide (IO:Zr) has also been shown to exhibit high electron mobilities of around 100 cm²/Vs. utwente.nl

The fabrication process significantly influences the mobility of these films. Techniques like solid-phase crystallization of amorphous films and atomic layer deposition (ALD) have been employed to create high-quality, crystalline films with excellent electrical properties. tandfonline.comaip.org For instance, ultra-thin (5 nm) crystalline In₂O₃ films fabricated using ALD have shown a high linear mobility of 41.8 cm²/V·s. aip.org

Table: Comparison of High-Mobility Indium Oxide-Based Films

Dopant/Method Achieved Mobility (cm²/V·s) Key Features
Hydrogen (H) >100 Solid-phase crystallization of amorphous films. tandfonline.com
Cerium (Ce) 56.0 Nanocrystal-based composite films. nih.gov
Multiple Dopants (W, Mo, Ti, Zr, Ga) 71.6 DC magnetron sputtering at room temperature. aip.org
Zirconium (Zr) ~100 High-doping and high electron mobilities. utwente.nl
Atomic Layer Deposition (ALD) 41.8 Stoichiometric ultra-thin crystalline films. aip.org

Near-Infrared Transparency Enhancement

Enhancing the transparency of TCOs in the near-infrared (NIR) region is critical for applications like solar cells and LiDAR sensors. tandfonline.comacs.org High carrier concentrations in conventional TCOs lead to significant optical losses in the NIR due to plasmonic absorption and reflection. acs.org

Research has shown that reducing the free carrier concentration is a key strategy to improve NIR transparency. tandfonline.com This can be achieved by increasing electron mobility, which allows for maintaining high conductivity with fewer carriers. tandfonline.com For example, multiple-doped In₂O₃ films have demonstrated a remarkable 30% improvement in optical transmittance (over 80%) in the NIR region compared to ITO films (around 60%). aip.org This is primarily attributed to a lower carrier concentration. aip.org

Doping with specific elements has also proven effective. Transition-metal-doped indium oxide thin films, incorporating dopants like titanium, hafnium, and tungsten, have exhibited impressive NIR transmittance of over 90%, surpassing that of commonly used indium tin oxide films. acs.orgnih.gov These optimized films can achieve a sheet resistance of 520 Ω/sq and excellent optical transmittance at wavelengths of 850 nm (89.1%), 905 nm (89.7%), and 1550 nm (92%). acs.orgnih.gov Indium oxide doped with titanium and tantalum has also been investigated as a potential replacement for ITO in semitransparent perovskite solar cells due to its high NIR transparency. nih.gov

Band engineering of transparent semiconductors has also been explored. For instance, iron-doped indium tin oxide nanoparticles can be synthesized to become "black oxides," which exhibit a significant enhancement in photo-thermal generation in the NIR biological window due to increased photon absorption. optica.org

Indium-Free Transparent Conducting Oxide Alternatives Research

The scarcity and high cost of indium have driven extensive research into indium-free TCO alternatives. european-mrs.comeuropa.eueuropa.eu The goal is to develop materials with comparable electrical conductivity and optical transmission to indium tin oxide (ITO). europa.eu

A prominent area of research focuses on doped zinc oxide (ZnO) and tin oxide (SnO₂). europa.euresearchgate.netpan.pl Aluminum-doped zinc oxide (AZO) is considered a cheap and readily available alternative to ITO, offering similar transparency and conductivity. europa.eu Other materials being explored include impurity-doped SnO₂, such as antimony-doped tin oxide (SnO₂:Sb), which has shown potential for use in organic light-emitting diodes. pan.pl

The INFINITY project, for example, has focused on developing UV-curable inks containing doped metal oxide nanoparticles like zinc and titanium oxides. europa.eu This approach allows for cost-effective printing processes and low-temperature sintering, making it suitable for flexible plastic substrates. europa.eu Another project, INREP, has successfully demonstrated that aluminum zinc oxide can be an efficient back reflector in solar cells, providing a viable alternative to ITO. europa.eu

Combinatorial studies of zinc oxide and tin oxide have led to the development of optimized zinc-tin-oxide (ZTO) films with good electron mobilities and low absorptance in the visible spectrum. epfl.chresearchgate.net While the resistance of these indium-free materials is still often higher than that of ITO, significant progress has been made in improving their conductivity. europa.eu

Gas Sensing Mechanisms and Performance Enhancement

Indium oxide is a widely investigated material for gas sensing applications due to its high sensitivity and selectivity towards various gases, including volatile organic compounds. acs.orgmdpi.com As an n-type semiconductor, its electrical conductivity is significantly influenced by the adsorption of gas molecules on its surface. acs.orgmdpi.com

Surface-Controlled Oxidation and Reduction Properties

The gas sensing mechanism of indium oxide is primarily based on surface-controlled oxidation and reduction reactions. researchgate.netaip.org The sensor's response is dictated by changes in the electrical resistance of the material upon exposure to a target gas. aip.org

In an oxidizing atmosphere (like air), oxygen molecules are adsorbed on the surface of the indium oxide and capture free electrons from the conduction band, forming chemisorbed oxygen species (O₂⁻, O⁻, O²⁻). mdpi.com This process creates an electron depletion layer, which increases the electrical resistance of the material. mdpi.com

When the sensor is exposed to a reducing gas (like ethanol (B145695) or carbon monoxide), the gas molecules react with the chemisorbed oxygen species on the surface. aip.org This reaction releases the trapped electrons back into the conduction band, which narrows the depletion layer and decreases the electrical resistance. mdpi.com The magnitude of this resistance change is a measure of the gas concentration.

Conversely, when exposed to an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can directly adsorb on the surface and trap electrons, leading to a further increase in resistance. mdpi.com The interaction of NO₂ with the indium oxide surface has been found to involve the formation of surface nitrites, which play a crucial role in the sensing mechanism. nih.govacs.org

The stoichiometry of the indium oxide nanostructures also plays a critical role. Stoichiometric crystalline In₂O₃ nanowires have been shown to exhibit a significantly higher sensor response compared to non-stoichiometric ones. aip.org This is because in stoichiometric nanowires, the Debye region can completely deplete the nanowire of free charge carriers, leading to a more pronounced change in resistance upon gas exposure. aip.org The sensitivity of indium oxide-based sensors is also influenced by factors such as grain size, porosity, and surface morphology, all of which affect the available surface area for gas interaction. researchgate.net

Sensing Selectivity Optimization

The ability of a gas sensor to selectively detect a specific target gas in the presence of other interfering gases is crucial for its practical application. For indium oxide (In₂O₃) based sensors, several strategies are employed to optimize selectivity. Doping with other metals is a common and effective approach. For instance, doping In₂O₃ with tin (Sn) has been shown to significantly enhance its selectivity towards ethanol. mdpi.com Even in the presence of high concentrations of methanol (B129727) or acetone, Sn-doped In₂O₃ sensors exhibit the strongest response to ethanol. mdpi.com The underlying mechanism is attributed to the electronic interactions between the dopant and the indium oxide lattice, which can favorably alter the adsorption energies of different gas molecules.

Another strategy involves the creation of nanocomposites and heterostructures. Combining In₂O₃ with precious metals like platinum (Pt) or gold (Au) can improve selectivity. Pt-modified In₂O₃ has demonstrated enhanced response to CO, particularly at lower operating temperatures. mdpi.com Similarly, Au-doped In₂O₃ hollow spheres have shown a significantly increased and selective response to ethanol compared to other volatile organic compounds (VOCs) like toluene (B28343) and xylene, as well as gases like nitrogen dioxide (NO₂) and carbon monoxide (CO). jsstec.org The catalytic properties of these noble metals facilitate specific chemical reactions on the sensor surface, thereby enhancing the response to the target analyte.

Furthermore, the creation of heterojunctions with other metal oxides is a promising route. For example, Co₃O₄/In₂O₃ heterojunctions have been investigated for their gas sensing properties. mdpi.com The interface between the two different semiconductor materials can create unique electronic properties that can be tuned to favor the detection of a specific gas. The choice of dopant, its concentration, and the morphology of the resulting material all play critical roles in determining the final selectivity of the indium oxide-based gas sensor. mdpi.comrsc.org

Influence of Microstructural Variations on Sensing Behavior

The microstructure of the indium oxide sensing layer has a profound impact on its gas sensing performance, including sensitivity, response time, and recovery time. Key microstructural parameters include grain size, porosity, and film thickness.

Grain Size and Porosity: Nanostructured materials, with their high surface-area-to-volume ratio, are highly desirable for gas sensing applications. Smaller grain sizes and higher porosity increase the number of active sites available for gas adsorption and reaction. scirp.orgnih.gov For example, porous In₂O₃ nanorods and hollow spheres have been shown to exhibit enhanced sensing capabilities. mdpi.comjsstec.org The porous structure facilitates the diffusion of gas molecules to the sensing surface, leading to a faster and stronger response. jsstec.orgnih.gov The synthesis method plays a crucial role in controlling these features; for instance, the hydrothermal method is widely used to fabricate porous In₂O₃ nanostructures. mdpi.comijarsct.co.in

Film Thickness: The thickness of the In₂O₃ film also influences its sensing characteristics. Studies on thin films deposited by spray pyrolysis have shown that both response and recovery times can be affected by the film thickness. idsi.md For instance, in low porosity In₂O₃ films, changes in thickness from 20 to 200 nm lead to variations in response and recovery times. idsi.md The optimal thickness often represents a balance between having sufficient material for a measurable response and ensuring rapid gas diffusion throughout the film.

Morphology: The morphology of the nanostructures, such as nanowires, nanorods, nanotubes, and nano-pyramids, also plays a significant role. mdpi.comrsc.orgijarsct.co.in Different morphologies can expose different crystal facets and have varying surface energies, which can affect gas adsorption and reaction kinetics. For example, mesoporous In₂O₃ nanowires have been synthesized and have shown to be effective gas sensing materials. rsc.org The specific morphology can be tailored through various synthesis techniques like electrospinning and solvothermal methods to optimize the sensing performance for a particular target gas. acs.org

Interactive Data Table: Influence of Microstructure on Sensing

Microstructural FeatureInfluence on Sensing BehaviorExampleCitation
Small Grain Size Increases surface area, providing more active sites for gas interaction.Nanocrystalline In₂O₃ films for toluene sensing. acs.org
High Porosity Facilitates gas diffusion to the sensing surface, improving response and recovery.Porous In₂O₃ nanorods for CO detection. mdpi.com
Film Thickness Affects response and recovery kinetics.In₂O₃ thin films (20-400 nm) for detecting reducing and oxidizing gases. idsi.mdosti.gov
Nanostructure Morphology Different shapes (nanowires, nanotubes) expose different crystal facets, influencing sensitivity and selectivity.Mesoporous In₂O₃ nanowires for formaldehyde (B43269) detection. rsc.org

Operando Spectroscopic Studies of Adsorption and Reaction Processes (e.g., Raman, FTIR)

Operando spectroscopy, which involves characterizing the sensor material under actual working conditions, provides invaluable insights into the gas sensing mechanism at a molecular level. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy allow for the direct observation of surface species and changes in the indium oxide material during gas exposure.

Raman Spectroscopy: Operando Raman studies have been instrumental in understanding the ethanol sensing mechanism of In₂O₃. nih.govacs.org When an In₂O₃ sensor is exposed to ethanol, Raman spectra reveal the formation of surface species like acetate (B1210297) and formate (B1220265). acs.orgama-science.org Additionally, changes in the In₂O₃ lattice vibrations, such as an increase in the intensity of the 361 cm⁻¹ band (an In-O-In stretching vibration) and the appearance of new bands around 325 and 407 cm⁻¹, indicate the reduction of indium oxide near the surface. nih.gov These spectroscopic observations can be directly correlated with the measured changes in the sensor's electrical resistance. acs.orgama-science.org

FTIR Spectroscopy: Operando FTIR spectroscopy is often used in conjunction with Raman to analyze the gas phase composition in the sensor's vicinity. acs.org This allows for the identification and quantification of the reaction products generated during the sensing process. For example, in the case of ethanol sensing, FTIR can detect the formation of acetaldehyde, ethene, carbon dioxide, and water in the gas phase. acs.org By combining gas-phase analysis with surface-sensitive techniques like Raman, a comprehensive picture of the surface reactions and their impact on the sensor's response can be constructed.

Combined Approaches: The combination of multiple operando techniques, such as Raman, FTIR, and UV-Vis spectroscopy, offers a powerful approach to unraveling complex sensing mechanisms. mdpi.com For instance, in CO sensing, operando studies can simultaneously monitor the formation of surface adsorbates like carbonate and formate (via Raman), changes in the gas-phase composition (CO, CO₂) (via FTIR), and the reduction of In₂O₃ (via UV-Vis absorption). mdpi.com These detailed studies are crucial for a knowledge-based design of more efficient and selective gas sensors.

Sensing Response and Recovery Kinetics

The response and recovery kinetics are critical parameters that define the speed of a gas sensor. The response time is typically defined as the time taken for the sensor to reach 90% of its final response upon exposure to the target gas, while the recovery time is the time it takes to return to 90% of its baseline value after the gas is removed. jsstec.org For indium oxide sensors, these kinetics are influenced by several factors, including the operating temperature, gas concentration, humidity, and the material's microstructure.

Rate-Limiting Processes: The kinetics of the sensor response are often governed by surface processes such as adsorption, desorption, and surface reactions. idsi.mddntb.gov.ua Studies have suggested that water and oxygen adsorption/desorption processes are major factors controlling the rate of response and recovery for In₂O₃ gas sensors. osti.gov For example, in the detection of reducing gases like hydrogen, the adsorption of the gas and the desorption of water molecules have been identified as two rate-limiting steps. dntb.gov.ua

Influence of Operating Temperature: The operating temperature has a significant impact on the kinetics. Generally, higher temperatures lead to faster response and recovery times due to increased reaction rates. However, there can be an optimal temperature range for a specific gas, beyond which the sensor performance might degrade. idsi.md

Microstructure and Doping: The microstructure of the In₂O₃ material also plays a crucial role. Porous structures with a large surface area facilitate rapid gas diffusion, leading to faster kinetics. jsstec.org Doping with catalytic metals like gold (Au) can also significantly improve the response and recovery times. For instance, Au-doped In₂O₃ hollow spheres have been shown to exhibit fast response and recovery times for ethanol detection. jsstec.org

Modeling Kinetics: The response and recovery transients can often be modeled using theories like Langmuir adsorption kinetics. dntb.gov.ua Such models can help in identifying the different active sites on the sensor surface and understanding the underlying mechanisms that govern the sensing kinetics. dntb.gov.ua

Detection of Specific Gaseous Analytes (e.g., VOCs, CO, NH3)

Indium oxide-based sensors have demonstrated their capability to detect a wide range of gaseous analytes, which is crucial for applications in environmental monitoring, industrial safety, and medical diagnostics.

Volatile Organic Compounds (VOCs): In₂O₃ sensors are effective in detecting various VOCs. They have shown pronounced sensitivity towards ethanol, acetone, and toluene. mdpi.commdpi.comacs.org For instance, nanocrystalline In₂O₃ thin films prepared by spray pyrolysis have exhibited a good response to 50 ppm of toluene at room temperature with response and recovery times of 28 and 26 seconds, respectively. nih.gov Au-doped In₂O₃ hollow spheres have demonstrated high sensitivity and selectivity to ethanol, making them promising for applications like breath alcohol monitoring. jsstec.org

Carbon Monoxide (CO): CO is a toxic gas, and its detection is of great importance. Porous In₂O₃ nanorods have been used to detect CO with a detection limit of approximately 4 ppm. mdpi.com Pt-modified In₂O₃ has also shown improved performance for CO detection, with enhanced responsivity and faster kinetics. mdpi.com The modification of zinc oxide with indium oxide has also been shown to improve the sensitivity to CO. frontiersin.org

Ammonia (B1221849) (NH₃): In₂O₃ nanostructures have also been investigated for ammonia detection. nih.govnih.gov The porous structure of In₂O₃ nanoparticles, for example, is beneficial for ammonia sensing as it allows for greater adsorption of oxygen and subsequent interaction with ammonia molecules. nih.gov

Other Analytes: Besides the above-mentioned gases, indium oxide sensors have also been used for the detection of other gases like nitrogen dioxide (NO₂), hydrogen sulfide (B99878) (H₂S), and ozone (O₃). mdpi.comidsi.md The versatility of In₂O₃ as a gas sensing material stems from its favorable electronic properties and the ability to tailor its surface chemistry and microstructure to target specific analytes. mdpi.comijarsct.co.in

Interactive Data Table: Detection of Specific Gaseous Analytes by Indium Oxide Sensors

Gaseous AnalyteSensor Material/MorphologyKey FindingsCitation
Ethanol Au-doped In₂O₃ hollow spheresHigh response (S=20.6 to 1 ppm), low cross-response to other gases. jsstec.org
Ethanol Sn-doped In₂O₃ filmsHigh selectivity to ethanol even in the presence of methanol and acetone. mdpi.com
Toluene Nanocrystalline In₂O₃ thin filmsResponse and recovery times of 28s and 26s for 50 ppm toluene at room temperature. acs.orgnih.gov
Carbon Monoxide (CO) Porous In₂O₃ nanorodsDetection limit of ~4 ppm. mdpi.com
Carbon Monoxide (CO) Pt-modified In₂O₃Improved responsivity and faster kinetics. mdpi.com
Ammonia (NH₃) Porous In₂O₃ nanostructuresPorosity enhances sensitivity by increasing oxygen adsorption sites. nih.gov

Catalytic and Photocatalytic Research

Electrochemical CO₂ Reduction Studies

Indium oxide is also being actively researched as a catalyst for the electrochemical reduction of carbon dioxide (CO₂), a process that could convert this greenhouse gas into valuable fuels and chemicals.

Formate Production: In aqueous media, both metallic indium and indium oxide electrocatalysts typically exhibit high selectivity for the production of formate (HCOO⁻). rsc.orgresearchgate.net It is believed that a metastable oxide layer that persists on the catalyst surface even under reducing conditions is crucial for this selective conversion. rsc.orgresearchgate.net Studies have shown that factors like the electrode potential and the presence of an indium oxide layer prior to electrolysis can improve the Faradaic efficiency of CO₂ reduction to formate. princeton.edu

CO Production: Interestingly, the selectivity of the CO₂ reduction reaction can be shifted from formate to carbon monoxide (CO). By electrochemically reducing In₂O₃ nanocatalysts in an inert atmosphere (like argon-saturated electrolytes) before introducing CO₂, a composite of metallic indium (In⁰) and indium oxide (In₂O₃) can be formed. rsc.org This In⁰–In₂O₃ composite material has been shown to electrochemically reduce CO₂ to CO with nearly 100% selectivity at relatively low overpotentials. rsc.org This change in selectivity is attributed to the direct exposure of the metallic indium sites to CO₂. rsc.org

Structural Evolution: Research has also focused on the evolution of the catalyst's structure during the electrochemical process. For example, tin-doped indium oxide nanocrystals have been observed to undergo morphological changes under CO₂ reduction conditions, forming a larger microstructural network that is likely an oxygen-deficient indium-tin metal alloy. escholarship.org Understanding these structural transformations is key to designing stable and efficient electrocatalysts.

In-situ Studies: In-situ techniques like Attenuated Total Reflectance-FTIR (ATR-FTIR) have been employed to study the electrode-electrolyte interface during CO₂ reduction. These studies have shown that while the bulk oxide may be reduced at applied potentials, an interfacial oxide layer can remain. princeton.edu The presence of adsorbed carbonate species at the interface has also been observed, suggesting its potential role as an intermediate in the CO₂ reduction mechanism. princeton.edu

Oxidation Catalysis

Indium oxide (In₂O₃) has emerged as a material of interest in the field of heterogeneous catalysis, particularly for oxidation reactions such as the oxidation of carbon monoxide (CO). hidenanalytical.com While historically less studied than common catalytic supports like ceria or titania, nanostructured indium oxide shows significant promise. hidenanalytical.com Research has demonstrated that the morphology and structure of the In₂O₃ catalyst play a crucial role in its activity.

In one study, hydrothermally synthesized indium oxide cubes were compared with commercial In₂O₃ powder and nanoparticles for CO oxidation. hidenanalytical.comresearchgate.net The synthesized cubes, which were micron-sized but composed of porous nanocrystallites (~15 nm), exhibited a large Brunauer-Emmett-Teller (BET) surface area of 60.6 m²/g. hidenanalytical.com This high surface area contributed to a superior catalytic performance, achieving 50% CO conversion (T₅₀) at a temperature of 260°C. hidenanalytical.com This was a marked improvement over the commercial powder (T₅₀ = 309°C) and nanoparticles (T₅₀ = 290°C). hidenanalytical.com The performance of these In₂O₃ cubes could be further enhanced by impregnation with precious metals, demonstrating its potential as an active catalyst support. hidenanalytical.comresearchgate.net

Beyond CO oxidation, In₂O₃-based catalysts are being investigated for the hydrogenation of carbon dioxide (CO₂) to methanol. mdpi.com In this context, the crystalline phase of indium oxide influences its catalytic behavior. Studies comparing cubic bixbyite-type (c-In₂O₃) and rhombohedral corundum-type (r-In₂O₃) found that while c-In₂O₃ showed higher CO₂ conversion due to its reducibility, r-In₂O₃ had greater methanol selectivity. mdpi.com The interaction of indium oxide with a support material, such as zirconium dioxide (ZrO₂), can also optimize and stabilize the oxygen vacancies that are crucial for the catalytic cycle, preventing the over-reduction of the indium oxide. mdpi.com

Table 1: Performance of Indium Oxide Catalysts in CO Oxidation

Catalyst Form T₅₀ (Temperature for 50% CO Conversion) Metal Co-catalyst T₅₀ with Co-catalyst
In₂O₃ Cubes 260°C Pt 198°C
In₂O₃ Cubes 260°C Cu 212°C
In₂O₃ Cubes 260°C Pd 236°C
Commercial In₂O₃ Nanoparticles 290°C N/A N/A
Commercial In₂O₃ Powder 309°C N/A N/A

Data sourced from a study on hydrothermally synthesized indium oxide cubes. hidenanalytical.com

Photocatalytic Activity Assessment (e.g., Dye Decolorization)

Indium oxide and its composites are recognized for their photocatalytic capabilities, particularly for the degradation of organic pollutants like synthetic dyes under light irradiation. nanochemres.orgnih.gov As a semiconductor with a wide band gap, In₂O₃ can generate electron-hole pairs when illuminated with sufficient energy, which then produce reactive oxygen species to break down dye molecules. nih.gov

The photocatalytic efficiency of indium oxide can be significantly influenced by doping or creating composites. For instance, iron-doped In₂O₃ nanoparticles have demonstrated enhanced photocatalytic activity under UV light for the degradation of various dyes. researchgate.net In one assessment, Fe-doped In₂O₃ achieved 83% degradation of methylene (B1212753) blue, 95.36% of Rhodamine B (RhB), and 93.77% of methyl orange. researchgate.net The presence of oxygen vacancies and an optimized band gap in the doped material were credited for this improved performance. researchgate.net Similarly, creating solid solutions of indium and iron oxides (InₓFeᵧO₃) has been shown to engineer the band gap, enhancing activity under visible light compared to the monometallic oxides. nih.gov The In₁.₇Fe₀.₃O₃ composition was found to be particularly effective. nih.gov

Another strategy involves using indium oxide as a coating on a porous support material like diatomite. nanochemres.orgnanochemres.org In₂O₃-modified diatomite, prepared via a sonochemical technique, showed effective decolorization of methylene blue. nanochemres.org The high porosity and surface area of the diatomite serve as a template that boosts the functional potential of the indium oxide nanoparticles. nanochemres.orgnanochemres.org A study found that a diatomite-indium oxide composite with a 2:1 molar ratio achieved a maximum decolorization of approximately 81%. nanochemres.org Furthermore, indium tin oxide (ITO), a well-known transparent conductor, also exhibits photocatalytic activity and has been used in thin-film electrode form to degrade azo dyes through photoelectrocatalysis. researchgate.net

Table 2: Photocatalytic Degradation Efficiency of Indium Oxide-Based Materials

Photocatalyst Target Pollutant Degradation Efficiency Light Source
Fe-doped In₂O₃ Methylene Blue 83% UV
Fe-doped In₂O₃ Rhodamine B 95.36% UV
Fe-doped In₂O₃ Methyl Orange 93.77% UV
0.6 wt% In/ZnO Methylene Blue 100% (after 30 min) Visible
Diatomite-In₂O₃ (2:1) Methylene Blue ~81% Not Specified

Data compiled from various studies on dye degradation. researchgate.netnanochemres.orgoatext.com

Spintronic Device Research

Diluted Magnetic Semiconductors (DMS) Development

Diluted magnetic semiconductors (DMS) are materials where a small fraction of the host semiconductor's cations are replaced by magnetic transition metal ions, potentially inducing ferromagnetism above room temperature. missouristate.edumdpi.com Indium oxide is a promising host semiconductor for creating DMS materials for spintronic applications. mdpi.comuow.edu.au Doping In₂O₃ with elements like chromium (Cr), iron (Fe), manganese (Mn), or cobalt (Co) can introduce interesting magnetic and magnetotransport properties. uow.edu.aumissouristate.edu

Research into Cr-doped In₂O₃ (In₂O₃:Cr) thin films has shown that properties are highly dependent on growth conditions, such as the partial pressure of oxygen. missouristate.edu An increase in oxygen pressure during growth was found to reduce oxygen vacancies, leading to an expansion in the material's lattice parameter (from 10.10 Å to 10.34 Å) and a redshift in the optical absorption edge (from 3.93 eV to 3.76 eV). missouristate.edu The resulting magnetic behavior in these Cr-doped films was identified as paramagnetic or antiferromagnetic, possibly due to Cr clustering. missouristate.edu

Other studies have explored co-doping to enhance magnetic properties. Notably, (Eu,Fe) co-doped In₂O₃ nanoparticles have exhibited a giant magnetoresistance of 80% at a temperature of 5 K, which is among the highest values reported for any DMS material. uow.edu.au Furthermore, rare-earth and iron (RE,Fe) co-doped In₂O₃ samples have shown clear ferromagnetic hysteresis at room temperature (300 K). uow.edu.au In Mn-doped In₂O₃, a phase transition from a ferromagnetic to a paramagnetic state was observed at a high temperature of 830 K. researchgate.net These findings underscore the potential of doped indium oxide systems for creating functional spintronic components. uow.edu.au

Spin Hall Effect (SHE) and Inverse Spin Hall Effect (ISHE) Investigations

The Spin Hall Effect (SHE) and its inverse (ISHE) are crucial phenomena for spintronics, enabling the conversion between charge currents and pure spin currents. aip.orgbrown.edu Research has focused on indium tin oxide (ITO), a transparent conducting form of doped indium oxide, as a material for investigating these effects. aip.orgiphy.ac.cn

Quantitative studies of the ISHE in ITO/permalloy bilayer films have been conducted using spin pumping techniques. aip.org In these experiments, ferromagnetic resonance in the permalloy layer injects a spin current into the adjacent ITO layer, where it is converted into a detectable voltage by the ISHE. aip.org Through this method, key parameters for ITO were estimated: the spin Hall angle, a measure of the conversion efficiency, was found to be approximately 0.0065, and the spin diffusion length was about 30 nm. aip.org

Further investigations on ITO/yttrium iron garnet (YIG) systems confirmed that an ISHE voltage can be generated in ITO via spin pumping. iphy.ac.cn It was also observed that an appropriate annealing process can enhance both the spin Hall angle and the interfacial spin mixing conductance. iphy.ac.cn While ITO itself has a relatively small SHE, it has been discovered that interfaces between a nonmagnetic metal (like silver or copper) and ITO can exhibit highly efficient charge-to-spin conversion. aip.org This is attributed to the Edelstein effect at the interface. The spin-to-charge conversion coefficient (λ) in Ag/ITO interfaces was measured to be 0.35 nm, a value comparable to interfaces known for large Rashba spin-splitting effects. aip.org

Spin-Dependent Tunneling Devices (e.g., Tunnel Barriers)

Indium oxide has been successfully investigated as a material for tunnel barriers in spin-dependent tunneling devices, such as magnetic tunnel junctions (MTJs). ucy.ac.cyresearchgate.net An MTJ typically consists of two ferromagnetic layers separated by a very thin insulating barrier, and its resistance depends on the relative magnetic alignment of the ferromagnetic layers. researchgate.net

Researchers have demonstrated that high-quality, ultra-thin layers of indium oxide can be fabricated to serve as effective tunnel barriers. ucy.ac.cyuoa.gr In one key study, MTJs with a structure of Ni₈₀Fe₂₀ / InOₓ / Co were created using DC-magnetron sputtering for the indium oxide layer. researchgate.net These junctions, with an InOₓ barrier approximately 2 nm thick, exhibited a tunnel magnetoresistance (TMR) of 15% at a temperature of 100 K. ucy.ac.cyresearchgate.net The electrical characteristics of these junctions, specifically the monotonic increase in resistance with decreasing temperature, indicated that the barrier was largely free of pinholes, which are defects that can destroy the tunneling effect. researchgate.net

Compared to the commonly used aluminum oxide (AlOₓ), indium oxide has a smaller band gap. researchgate.net This property is advantageous because it allows for the fabrication of a physically thicker, and thus more robust and pinhole-free, tunnel barrier without excessively increasing the junction's resistance, which would otherwise impede device performance. researchgate.net The potential of indium oxide is also recognized in more complex structures, such as barriers on indium phosphide (B1233454) (InP), where the resulting oxide layer can consist of both InPO₄ and In₂O₃. researchgate.net

Spin-Polarized Electron Injection

The ability to inject a current of spin-polarized electrons from one material to another is a fundamental requirement for most spintronic devices. Indium oxide and its conductive form, ITO, play a role in this area, often as an interfacial layer or a transport medium. researchgate.net

The spin diffusion length is a critical parameter that determines how far a spin-polarized electron can travel before its spin orientation is randomized. In semiconducting ITO, the spin diffusion length has been estimated to be 6±1 nm at room temperature. researchgate.net This finding is significant as it implies that spin information can be conserved and transported through ITO over these distances, even at ambient temperatures. researchgate.net The magnetism observed in some doped ITO films is believed to be related to the hybridization and charge transfer of electrons from defect-derived impurity bands, rather than solely from the dopants themselves. researchgate.net

In the context of organic spintronics, indium tin oxide is the traditional transparent electrode for hole injection in organic light-emitting diodes (OLEDs). aip.org Research has explored replacing the standard ITO electrode with a highly spin-polarized material, such as La₀.₇Sr₀.₃MnO₃, to create devices where light emission could be controlled by spin-polarized injection. aip.org In other heterostructures, indium oxide can form a natural tunnel barrier on semiconductors like indium arsenide (InAs), which is critical for facilitating spin injection from a ferromagnetic contact into the semiconductor. ucy.ac.cyfrontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Indium Oxide In₂O₃
Indium Tin Oxide ITO
Carbon Monoxide CO
Carbon Dioxide CO₂
Cobalt Co
Permalloy Ni₈₀Fe₂₀
Zirconium Dioxide ZrO₂
Methylene Blue C₁₆H₁₈ClN₃S
Rhodamine B C₂₈H₃₁ClN₂O₃
Methyl Orange C₁₄H₁₄N₃NaO₃S
Diatomite Al₂Si₂O₅(OH)₄
Chromium Cr
Europium Eu
Iron Fe
Manganese Mn
Yttrium Iron Garnet Y₃Fe₅O₁₂
Silver Ag
Copper Cu
Aluminum Oxide AlOₓ
Indium Phosphide InP
Indium Arsenide InAs
Lanthanum Strontium Manganite La₀.₇Sr₀.₃MnO₃
Ceria CeO₂
Titania TiO₂
Platinum Pt
Palladium Pd
Gold Au
Zinc Oxide ZnO
Iron(III) Oxide Fe₂O₃
Nickel Ni
Gallium Arsenide GaAs
Gallium Nitride GaN
Tin Oxide SnO₂

Thin-Film Transistor (TFT) Active Layers

Indium oxide (In₂O₃) has emerged as a highly promising semiconductor material for the active channel layer in thin-film transistors (TFTs). Its prominence in advanced research stems from intrinsic properties such as high electron mobility, a wide bandgap leading to optical transparency, and the potential for low-temperature processing. atlas.jpmdpi.cometri.re.kr These characteristics make In₂O₃ a leading candidate for next-generation displays, flexible electronics, and monolithic 3D integrated circuits. mdpi.comkaust.edu.saaip.org Research is intensely focused on optimizing the fabrication processes, enhancing charge carrier mobility, and ensuring the operational stability of In₂O₃-based TFTs.

Ultra-Thin Film Transistor Fabrication

The performance of an In₂O₃ TFT is critically dependent on the quality and thickness of the semiconductor channel. The fabrication of ultra-thin active layers, often just a few nanometers thick, is essential for achieving superior device characteristics, including excellent electrostatic control and reduced off-state current. aip.orgcsmantech.org

Several deposition techniques are employed to create these ultra-thin films, with Atomic Layer Deposition (ALD) and sputtering being the most prominent for high-performance applications. atlas.jpbwise.kr

Atomic Layer Deposition (ALD): ALD is a favored technique due to its ability to deposit films with atomic-level precision, ensuring precise thickness control, uniformity over large areas, and excellent conformality on 3D structures. etri.re.krcsmantech.org The process involves sequential, self-limiting surface reactions. For In₂O₃, common precursors include trimethylindium (B1585567) (TMIn) or (3-(dimethylamino)propyl)dimethylindium, paired with an oxygen source like water (H₂O) or ozone (O₃). aip.orgcsmantech.orgpurdue.edu This method has been successfully used to fabricate crystalline In₂O₃ films as thin as 5 nm. aip.org The thermal budget for ALD is often low (e.g., 200-225 °C), making it compatible with back-end-of-line (BEOL) processing for monolithic 3D integration. kaust.edu.sacsmantech.org

Sputtering: Radio frequency (RF) magnetron sputtering is another widely used method for depositing In₂O₃ thin films. aip.orgkaust.edu.sa This physical vapor deposition (PVD) technique is well-established in commercial applications. atlas.jpbwise.kr

Solution Processing: For low-cost and high-throughput manufacturing, solution-based methods like spin-coating are being actively researched. aip.orgnih.gov These techniques have been used to create atomically thin In₂O₃ films (around 3 nm) that exhibit high performance. nih.gov

The fabrication process typically involves depositing the ultra-thin In₂O₃ channel onto a substrate (e.g., silicon, glass, or flexible polyimide) that has a pre-deposited gate electrode and a gate dielectric layer, such as aluminum oxide (Al₂O₃), hafnium oxide (HfO₂), or silicon dioxide (SiO₂). aip.orgcsmantech.orgaip.orgaip.org Post-deposition annealing is a critical step to improve the film's crystallinity and chemical purity, thereby enhancing the transistor's electrical performance. kaust.edu.saaip.org

Fabrication Method Typical Precursors/Target Common Film Thickness Key Advantages References
Atomic Layer Deposition (ALD)Trimethylindium (TMIn) + H₂O/O₃2 nm - 5 nmAtomic-level thickness control, high uniformity, low-temperature compatibility aip.orgcsmantech.orgpurdue.edu
RF Magnetron SputteringIn₂O₃ Target6 nm - 30 nmEstablished commercial process aip.orgkaust.edu.sa
Solution Processing (Spin-Coating)Indium Nitrate (B79036) Hydrate (B1144303) in solution~3 nmLow cost, high throughput aip.orgnih.gov

Field-Effect Mobility Enhancement

A key figure of merit for a TFT is its field-effect mobility (µFE), which quantifies how quickly charge carriers can move through the semiconductor channel under the influence of an electric field. High mobility is essential for fast switching speeds, making it a critical requirement for applications like high-refresh-rate displays. aip.org In₂O₃ is intrinsically capable of high mobility because its conduction band minimum is primarily formed by the large, overlapping 5s orbitals of indium ions. aip.org Researchers have developed several strategies to further enhance this property.

Channel Crystallization: Improving the crystallinity of the In₂O₃ channel reduces grain boundary scattering, allowing for more efficient electron transport. aip.org A notable technique is Metal-Induced Crystallization (MIC), where a thin layer of a metal like Aluminum (Al) or Tantalum (Ta) is used to lower the crystallization temperature of In₂O₃. This process creates large, well-ordered grains, significantly boosting mobility. aip.orgdntb.gov.ua For example, Ta-induced crystallization has resulted in TFTs with a field-effect mobility of 101.0 cm²/V·s, a substantial increase from the 23.9 cm²/V·s of a control device. aip.org

Dielectric and Interface Engineering: The interface between the semiconductor channel and the gate dielectric is a critical region where carrier transport occurs. Defects and scattering at this interface can severely limit mobility. One successful approach is to insert a thin, amorphous Al₂O₃ interfacial layer to passivate the surface of a polycrystalline high-κ dielectric like HfO₂. aip.org This passivation suppresses remote Coulomb scattering, a major limiting factor, and has led to an ultrahigh mobility of approximately 147.5 cm²/V·s in 3-nm-thick In₂O₃ TFTs. aip.org Similarly, using engineered higher-κ dielectrics, such as a HfₓZr₁₋ₓO₂ (HZO) stack, can boost the dielectric constant to ~30, which reduces scattering and enhances mobility to as high as 152 cm²/V·s. purdue.edu

Passivation and Defect Compensation: A passivation layer is often applied over the channel to protect it and reduce defect states. Combining a sputtered Al₂O₃ passivation layer with an O₂ plasma pretreatment has been shown to be highly effective. kaust.edu.sakaust.edu.sa The plasma treatment compensates for intrinsic trap defects, resulting in a record-high mobility of 128.3 cm²/V·s at a low processing temperature of 200 °C. kaust.edu.sakaust.edu.sa

Heterojunction Channels: Creating a bilayer heterojunction, such as between indium-tungsten oxide (IWO) and zinc oxide (ZnO), can form a potential well at the interface. mdpi.com This well confines and accumulates electrons, creating a highly conductive path away from the potentially defective insulator interface, thereby enhancing mobility. mdpi.com

Enhancement Strategy Mechanism Reported Mobility (µFE) References
Metal-Induced Crystallization (Ta)Increased grain size, reduced carrier scattering101.0 cm²/V·s aip.orgdntb.gov.ua
Dielectric Passivation (Al₂O₃ on HfO₂)Suppression of remote Coulomb scattering147.5 cm²/V·s aip.org
Higher-κ Dielectric (HZAHZO stack)Reduced remote Coulomb scattering152 cm²/V·s purdue.edu
Sputter Passivation (Al₂O₃ + O₂ plasma)Compensation of intrinsic trap defects128.3 cm²/V·s kaust.edu.sakaust.edu.sa
Heterojunction (IWO/ZnO)Electron accumulation in potential well26.28 cm²/V·s mdpi.com

Bias-Stress Stability Research

Beyond initial performance, the long-term reliability of a transistor is paramount for practical applications. Bias-stress instability, which manifests as a shift in the threshold voltage (Vth) after a prolonged application of gate voltage, is a critical challenge for many oxide TFTs. researchgate.netaip.org This instability can degrade circuit performance over time. Research into In₂O₃ TFTs has focused on understanding the mechanisms behind this degradation and developing effective mitigation strategies.

The primary cause of Vth shifts under positive bias stress (PBS) is widely attributed to charge trapping, where electrons from the channel are injected into the gate dielectric or become trapped at the semiconductor/dielectric interface. researchgate.netaip.orgcardiff.ac.uk This trapped negative charge screens the applied gate voltage, requiring a higher voltage to turn the transistor on, thus shifting Vth in the positive direction. researchgate.net The instability under negative bias stress (NBS) in unpassivated devices is often linked to interactions with the ambient environment. researchgate.net

Key research findings and solutions include:

Passivation Layers: A high-quality passivation layer is the most crucial element for ensuring bias stability as it isolates the channel from ambient gases like oxygen and water, which can create instabilities. kaust.edu.saresearchgate.net While standard dielectrics like Al₂O₃ improve stability, research has shown that certain rare-earth oxides are exceptionally effective. researchgate.net Specifically, In₂O₃ TFTs passivated with Y₂O₃ (Yttrium Oxide) and Er₂O₃ (Erbium Oxide) show remarkable stability, with negligible Vth shifts under both PBS and NBS. researchgate.net This high reliability is attributed to the excellent crystal lattice match between these oxides and In₂O₃. researchgate.net

Doping: The choice of dopant can significantly influence stability. Doping the In₂O₃ channel with tungsten (W) has been shown to improve stability, particularly under NBS. lancs.ac.uk This is because the W-O bond has a higher dissociation energy than the In-O bond, which helps to suppress the formation of oxygen vacancies—a common type of defect that contributes to instability. lancs.ac.uk Conversely, doping with aluminum (Al) to control the initial Vth revealed that a more positive Vth is correlated with greater instability under PBS, as the main electron trap location moves away from the interface. mdpi.comnih.gov

Interface and Dielectric Quality: Minimizing the density of trap states at the channel/dielectric interface is fundamental to stability. The use of an amorphous Al₂O₃ layer to passivate an HfO₂ dielectric not only boosted mobility but also resulted in excellent operational stability, with minimal Vth shifts of +0.15 V under PBS and -0.01 V under NBS. aip.org Furthermore, studies on solution-processed atomically thin In₂O₃ TFTs have also demonstrated superior stability against both positive and negative gate bias stress. nih.gov

Stability Issue Dominant Mechanism Mitigation Strategy Resulting Vth Shift References
Positive Bias Stress (PBS)Electron trapping at/in the gate dielectricY₂O₃ Passivation LayerNegligible shift researchgate.net
Negative Bias Stress (NBS)Interaction with ambient/Oxygen vacanciesY₂O₃ Passivation LayerNegligible shift researchgate.net
PBS & NBSCharge trapping / Defect statesTungsten (W) DopingSignificantly smaller changes in Vth lancs.ac.uk
PBS & NBSInterface charge trappingAl₂O₃ passivation of HfO₂ dielectric+0.15 V (PBS), -0.01 V (NBS) aip.org

Theoretical Modeling and Computational Studies of Indium Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the intrinsic properties of indium oxide at the atomic level. mdpi.com It has been instrumental in elucidating the electronic band structure, the nature and energetics of defects, and the mechanisms of molecular adsorption on its surfaces.

DFT calculations have been pivotal in resolving the electronic structure of indium oxide, particularly the nature of its band gap. While experimental results have sometimes been ambiguous, theoretical studies have provided a clearer picture. d-nb.infost-andrews.ac.uk Calculations have shown that while an indirect band gap might be present, the energy difference between the direct and indirect gaps is minimal, typically less than 50 meV. d-nb.info This suggests that for most practical purposes, indium oxide can be considered a direct band gap semiconductor. d-nb.infost-andrews.ac.uk

The calculated band gap of indium oxide can vary depending on the functional used in the DFT calculations. For instance, the Local Density Approximation (LDA) tends to underestimate the band gap, while hybrid functionals like HSE provide results that are in better agreement with experimental values. osti.gov Amorphous indium oxide's conduction bands have been shown to be resilient to changes in the atomic structure. aps.org

Key findings from various DFT studies on the electronic structure of indium oxide are summarized below:

Property Computational Method Calculated Value (eV) Experimental Value (eV)
Band Gap (bixbyite)LDA1.172.7-2.9
Band Gap (bixbyite)HSE2.792.7-2.9
Band Gap (bixbyite)N/AN/A2.93 ± 0.15
Band Gap (rhombohedral)N/AN/A3.02 ± 0.15

Table 1: Comparison of calculated and experimental band gaps of indium oxide. st-andrews.ac.ukosti.gov

Studies have also investigated the effects of doping on the electronic structure. For example, incorporating tin into the indium oxide lattice has been shown to broaden the conduction band. unit.no Similarly, the presence of defect complexes involving elements like tin, gallium, and oxygen can significantly alter the electronic band structure. researchgate.net

DFT calculations have been extensively used to determine the formation energies of various point defects in indium oxide, such as oxygen vacancies, indium vacancies, and interstitials. uio.nomaterialsmodeling.org These calculations are crucial for understanding the intrinsic n-type conductivity of indium oxide, which is often attributed to the presence of native donor defects. materialsmodeling.org

Oxygen vacancies are generally found to have low formation energies, particularly under oxygen-poor conditions, making them the most probable intrinsic donor defects. materialsmodeling.orgaip.org The formation energy of a single oxygen vacancy in the bixbyite structure has been calculated to be around 0.745 eV under O-poor conditions. aip.org Some studies using different computational parameters have reported values as high as 3.19 eV. uio.no The formation of indium vacancies, on the other hand, requires a much larger energy, around 8.85 eV, making them less likely to form. uio.no Interstitial indium atoms have a calculated formation energy of 1.50 eV, suggesting they are a more probable defect type than indium vacancies. uio.no

The table below presents a summary of calculated defect formation energies in indium oxide from various studies.

Defect Type Formation Energy (eV) Computational Conditions
Single Oxygen Vacancy0.745O-poor
Double Oxygen Vacancies0.527O-poor, most stable configuration
Single Oxygen Vacancy3.19N/A
Indium Vacancy8.85N/A
Interstitial Indium1.50N/A
Oxygen Defect (Bulk)3.58Primitive Cell
Oxygen Defect (Bulk)3.40Unit Cell

Table 2: Calculated formation energies of various defects in indium oxide. uio.noaip.orgtu-darmstadt.de

It's important to note that the formation energies can be influenced by the computational method, such as the choice of functional (e.g., GGA+U, HSE) and the size of the supercell used in the calculations. osti.govmaterialsmodeling.org

DFT calculations have provided valuable insights into the adsorption mechanisms of various molecules on indium oxide surfaces, which is critical for applications in catalysis and gas sensing. researchgate.netresearchgate.netfrontiersin.org

For instance, the adsorption of CO₂ on the In₂O₃(110) surface has been shown to lead to the formation of a surface carbonate species with an adsorption energy of -1.25 eV. researchgate.netacs.org Studies on the co-adsorption of CO₂ and hydrogen have explored different reaction pathways for methanol (B129727) synthesis. researchgate.net The hydrogenation of CO₂ to a formate (B1220265) species is found to be more favorable than its protonation to a bicarbonate species on the In₂O₃ surface. researchgate.netacs.org

The adsorption of water on the In₂O₃(110) surface can occur both molecularly and dissociatively, with dissociative adsorption being energetically more favorable. researchgate.netacs.org The adsorption energies for molecular and dissociative water adsorption are -0.83 eV and -1.19 eV, respectively. researchgate.net DFT calculations have also shown that the hydroxylation of the In₂O₃(111) surface by water is energetically preferred. nih.gov

The table below summarizes the calculated adsorption energies for different molecules on indium oxide surfaces.

Adsorbate In₂O₃ Surface Adsorption Energy (eV) Adsorbed Species
CO₂(110)-1.25Carbonate
H₂O (molecular)(110)-0.83H₂O
H₂O (dissociative)(110)-1.19OH + H
H₂ (dissociative)(110)-0.40 to -1.11H + H

Table 3: Calculated adsorption energies of various molecules on the In₂O₃(110) surface. researchgate.netacs.orgacs.org

These theoretical findings are consistent with experimental observations and provide a fundamental understanding of the surface chemistry of indium oxide. researchgate.net

Defect Formation Energy Calculations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of indium oxide systems over time, providing insights into processes that are not accessible through static DFT calculations. mdpi.comnih.gov MD simulations are particularly useful for investigating nanoscale phenomena and charge transport mechanisms.

MD simulations have been employed to investigate the nanoscale morphology of indium oxide, including its amorphous structure and the aggregation of molecules at its surface. acs.orgdaimoners.eu By simulating the liquid-quench process, researchers can generate realistic amorphous indium oxide structures and study their properties. acs.orgaip.org These simulations have revealed that amorphous indium oxide consists of a network of InOₓ polyhedra. acs.org

In the context of organic electronics, MD simulations have been used to model the aggregation of organic molecules on the surface of indium tin oxide (ITO), a doped form of indium oxide. mdpi.comnih.govrsc.org These simulations, often performed as a first step in a multi-step modeling approach, help to understand how processing conditions affect the nanoscale morphology of the organic layer at the electrode interface. rsc.orgresearchgate.net The simulations typically involve equilibrating the organic molecules on the ITO surface at different temperatures and for varying durations. mdpi.com

MD simulations, often integrated with electronic structure calculations, are a powerful tool for investigating charge injection mechanisms at the interface between indium oxide and organic materials. nih.govrsc.org A common approach involves a two-step, top-down simulation. nih.govrsc.orgresearchgate.net First, MD simulations are used to determine the nanoscale morphology of the organic/electrode interface. rsc.org This is followed by DFT calculations to determine the electronic coupling between the molecular levels of the organic material and the electronic states of the electrode. rsc.org

This integrated approach allows for the correlation of structural parameters with charge injection rates, highlighting the importance of specific molecule/electrode configurations for efficient charge transport. rsc.org For example, simulations have been used to study the hole injection mechanism at the interface between an organic hole transport molecule and an ITO anode in an OLED. rsc.org These studies have shown that the charge injection rates can have a broad distribution, emphasizing the link between molecular structure, nanoscale aggregation, and the efficiency of charge injection in organic electronic devices. rsc.org

Conclusion and Future Research Directions

Current Challenges in Indium Oxide Research

While indium oxide (In₂O₃) and its composites, particularly indium tin oxide (ITO), are integral to modern electronics and optoelectronics, several challenges impede their broader application and further development. intelmarketresearch.compatsnap.com A primary concern is the high cost and limited supply of indium, a rare earth metal. intelmarketresearch.compatsnap.com This scarcity poses a significant hurdle to the long-term sustainability and cost-effectiveness of indium oxide-based technologies.

Another significant challenge lies in the material's inherent brittleness, which restricts its use in the burgeoning field of flexible electronics. intelmarketresearch.compatsnap.com The fragile nature of indium oxide films makes them susceptible to cracking and failure when subjected to bending or stretching, limiting their application in devices like foldable displays and wearable sensors.

From a performance perspective, a key issue for indium oxide-based gas sensors is their high operating temperature. ijarsct.co.inx-mol.net Many In₂O₃ sensors require elevated temperatures to achieve optimal sensitivity and response times, which increases power consumption and can affect long-term stability. ijarsct.co.inx-mol.net This is a major factor hindering their widespread commercialization. ijarsct.co.inx-mol.net

Furthermore, achieving high selectivity in gas sensing remains a formidable challenge. mdpi.com While techniques like doping and creating composite materials are being explored, developing sensors that can reliably distinguish between different gases in a complex environment is an ongoing area of research. mdpi.com Environmental and regulatory concerns regarding the handling and disposal of indium compounds also present challenges for manufacturers, requiring strict safety protocols and compliance with evolving standards. globalgrowthinsights.com

Emerging Research Avenues and Prospects

Despite the existing challenges, research into indium oxide is opening up exciting new possibilities and future applications. A significant area of emerging research is the development of indium oxide-based materials for next-generation energy technologies. This includes its use in advanced battery chemistries, such as lithium-ion and solid-state batteries, where it shows promise for enhancing performance. globalgrowthinsights.comglobenewswire.com Additionally, its application in solar cells continues to be an active area of research, with a focus on improving efficiency and reducing costs. globenewswire.comtransparencymarketresearch.com

In the realm of electronics, researchers are exploring the use of indium oxide in novel applications beyond traditional displays. The development of transparent and flexible electronics is a major trend, with ongoing efforts to overcome the material's brittleness. patsnap.comglobalgrowthinsights.com This includes the formulation of indium oxide inks for use in 3D printing and additive manufacturing of transparent electronic components. globalgrowthinsights.com

A particularly promising future direction lies in the integration of indium oxide-based gas sensors with artificial intelligence (AI) and the Internet of Things (IoT). ijarsct.co.in The goal is to create intelligent, self-powered, and wirelessly connected sensors that can be integrated with smartphones and other devices for real-time environmental monitoring. ijarsct.co.inx-mol.net Research is also focused on developing sensors that can operate at room temperature, which would significantly improve their energy efficiency and long-term stability. ijarsct.co.inx-mol.net The doping of indium oxide with noble metals has shown potential for achieving this goal. ijarsct.co.inx-mol.net

The unique properties of indium oxide nanowires are also being leveraged in the field of biotechnology for the development of highly sensitive redox protein sensors for biomedical devices. transparencymarketresearch.com Furthermore, the catalytic activity of indium oxide is being investigated for applications in CO₂ reduction reactions, a field with significant environmental implications. tuwien.at

Q & A

Q. What are the common synthesis methods for indium oxide (In₂O₃) thin films, and how do deposition parameters influence their structural properties?

  • Methodological Answer : In₂O₃ thin films are typically synthesized via reactive sputtering, autowave oxidation, or sol-gel methods. For sputtering, parameters such as gas mixture (Ar/O₂ ratio), pressure (2–7 Pa), and current density (0.04–0.56 mA/cm²) critically affect film crystallinity and oxygen vacancy density . Autowave oxidation, a low-temperature method (<200°C), produces films with high uniformity by initiating self-propagating reactions in In/In₂O₃ precursors . Sol-gel routes using indium nitrate precursors require calcination at ~400°C to form cubic-phase nanoparticles . Structural characterization via XRD and TEM is essential to correlate deposition conditions with crystallite size and phase purity.

Q. What characterization techniques are essential for analyzing the optical and electronic properties of indium oxide?

  • Methodological Answer : Key techniques include:
  • X-ray diffraction (XRD) : Determines crystallographic phase (e.g., cubic vs. rhombohedral) and crystallite size.
  • Hall effect measurements : Quantifies carrier concentration (10¹⁷–10¹⁹ cm⁻³) and mobility, which depend on oxygen vacancies .
  • UV-Vis spectroscopy : Measures optical bandgap (~3.7 eV) and transparency (>80% in visible range) for optoelectronic applications .
  • Transmission electron microscopy (TEM) : Resolves grain boundaries and defects impacting charge transport .

Q. How does oxygen vacancy concentration affect indium oxide’s electrical conductivity?

  • Methodological Answer : Oxygen vacancies act as n-type dopants, increasing carrier density. Controlled oxygen deficiency during synthesis (e.g., sputtering in O₂-deficient environments) enhances conductivity from ~10⁻³ S/cm (stoichiometric In₂O₃) to >10³ S/cm . Quantify vacancies using X-ray photoelectron spectroscopy (XPS) for O 1s binding energy shifts or photoluminescence (PL) for defect-related emission peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported carrier concentrations of indium oxide films prepared under similar conditions?

  • Methodological Answer : Discrepancies often arise from subtle differences in defect chemistry or impurity scattering. To isolate variables:
  • Compare deposition methods (e.g., sputtering vs. atomic layer deposition (ALD)) .
  • Use temperature-dependent resistivity measurements to distinguish scattering mechanisms (ionized impurities vs. phonons) .
  • Apply secondary ion mass spectrometry (SIMS) to detect trace contaminants (e.g., Fe, Zn) that alter carrier density .

Q. What experimental strategies optimize indium oxide’s electron mobility for high-frequency transistor applications?

  • Methodological Answer : High mobility (>100 cm²/V·s) requires:
  • ALD-grown ultra-thin films (2–3 nm) : Reduces grain boundary scattering .
  • High-resistivity substrates (e.g., Al₂O₃/Si) : Minimizes parasitic capacitance for gigahertz operation .
  • Post-annealing in inert atmospheres : Heals defects without oxidizing the channel .
    Validate performance using RF measurements (transit frequency fTf_T, maximum oscillation frequency fmaxf_{max}) .

Q. How can contradictory findings on UV irradiation effects on indium oxide’s photoconductivity be addressed?

  • Methodological Answer : UV-induced resistance changes vary with film morphology and defect density. Standardize testing by:
  • Using monochromatic UV sources (e.g., 365 nm) at controlled intensities .
  • Correlating photoconductance transients with in-situ PL or XPS to track defect dynamics .
  • Reporting substrate-dependent effects (e.g., quartz vs. MgO) to isolate interfacial contributions .

Q. What methodologies effectively isolate the impact of grain boundaries vs. impurity scattering on indium oxide’s charge transport?

  • Methodological Answer :
  • Variable-temperature Hall measurements : Grain boundary scattering dominates at low temperatures (<100 K), while ionized impurities affect high-temperature mobility .
  • Transmission electron microscopy (TEM) with electron energy loss spectroscopy (EELS) : Maps grain boundary chemistry for impurity segregation .
  • Impedance spectroscopy : Distinguishes grain boundary resistance from bulk contributions in polycrystalline films .

Data Analysis & Replication

Q. How should researchers design experiments to ensure reproducibility in indium oxide gas sensor studies?

  • Methodological Answer :
  • Standardize sensor fabrication (e.g., layer thickness, electrode geometry) .
  • Use calibrated gas flow systems with humidity control to minimize environmental variability .
  • Employ statistical tools (e.g., principal component analysis) to validate response/recovery times across multiple devices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.